molecular formula C15H15NO2 B15096389 2-(2-methylphenoxy)-N-phenylacetamide CAS No. 22560-44-7

2-(2-methylphenoxy)-N-phenylacetamide

Cat. No.: B15096389
CAS No.: 22560-44-7
M. Wt: 241.28 g/mol
InChI Key: IBOQCSHSHNNTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N-phenylacetamide is a chemical compound of significant interest in medicinal chemistry research, particularly within the N-phenylacetamide and phenoxy acetamide class of derivatives. This class of compounds is extensively investigated for its broad spectrum of potential pharmacological activities, which includes antimicrobial, anti-inflammatory, and anticonvulsant properties . Researchers value this structural framework for its versatility and its role as a key intermediate in the synthesis of more complex molecules for biological screening . The phenoxy acetamide scaffold, to which this compound belongs, has been identified in studies of compounds showing efficacy against infectious diseases. Notably, closely related N-phenyl-2-phenoxyacetamides have demonstrated promising antileishmanial activity in vitro, with some derivatives exhibiting low cytotoxicity against host cells, highlighting the potential of this chemical class in developing new antiparasitic agents . Furthermore, N-phenylacetamide derivatives incorporating specific moieties have also shown potent antibacterial activity against various phytopathogenic bacteria, suggesting applications in agricultural chemical research . The mechanism of action for phenoxy acetamide derivatives is often multi-faceted and dependent on specific structural modifications. Research indicates that their biological effects may involve interactions with cellular membranes, leading to disruption of vital functions in target pathogens . This compound is provided strictly for research and development purposes in laboratory settings. It is classified "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22560-44-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-11-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

IBOQCSHSHNNTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2-methylphenoxy)-N-phenylacetamide, a compound of significant interest in medicinal chemistry. This document details a robust synthesis protocol, predicted and analogous physicochemical data, and established experimental methodologies for the characterization of this molecule. By synthesizing information from relevant literature and predictive modeling, this guide offers a valuable resource for researchers engaged in the development and evaluation of novel therapeutic agents. The content is structured to provide not only factual data but also expert insights into the rationale behind experimental choices, ensuring scientific integrity and practical applicability.

Introduction

2-(2-methylphenoxy)-N-phenylacetamide belongs to the class of N-phenylacetamide derivatives, a scaffold known to exhibit a wide range of biological activities. The incorporation of a 2-methylphenoxy (or o-tolyloxy) moiety introduces specific steric and electronic features that can significantly influence the molecule's interaction with biological targets, as well as its pharmacokinetic profile. A thorough understanding of its physicochemical properties is therefore fundamental to any drug discovery and development program involving this compound. This guide aims to provide a detailed overview of these properties, grounded in established scientific principles and experimental techniques.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is to establish its molecular structure and identity.

Molecular Formula: C₁₅H₁₅NO₂

Molecular Weight: 241.29 g/mol

IUPAC Name: 2-(2-methylphenoxy)-N-phenylacetamide

Synonyms: 2-(o-tolyloxy)-N-phenylacetamide

molecular_structure mol C₁₅H₁₅NO₂ synthesis_workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis aniline Aniline intermediate 2-chloro-N-phenylacetamide aniline->intermediate Glacial Acetic Acid, Sodium Acetate chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate Glacial Acetic Acid, Sodium Acetate final_product 2-(2-methylphenoxy)-N-phenylacetamide intermediate->final_product Acetone, K₂CO₃, Reflux cresol 2-Methylphenol cresol->final_product Acetone, K₂CO₃, Reflux

Technical Guide: Biological Potential of 2-(2-methylphenoxy)-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological utility of 2-(2-methylphenoxy)-N-phenylacetamide and its structural derivatives. Belonging to the aryloxyacetamide class, this scaffold represents a privileged structure in medicinal chemistry, acting as a "hybrid pharmacophore" that bridges the structural features of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

This document provides a rigorous examination of the synthetic pathways, structure-activity relationships (SAR), and validated biological activities (Antimicrobial, Anti-inflammatory, and Anticancer) associated with this specific molecular core.

Part 1: Chemical Scaffolding & Rationale

The molecule 2-(2-methylphenoxy)-N-phenylacetamide consists of three critical domains:

  • The Lipophilic Tail (2-methylphenoxy): Derived from o-cresol, this moiety provides essential lipophilicity (LogP modulation) for membrane permeability. The ortho-methyl group introduces specific steric constraints that prevent rapid metabolic degradation.

  • The Linker (Acetamide bridge, -OCH₂CONH-): Acts as a hydrogen bond donor/acceptor site, crucial for binding to receptor pockets (e.g., COX-2 active site or bacterial cell wall proteins).

  • The Aromatic Head (N-phenyl ring): The primary site for derivatization. Electron-withdrawing or donating groups here drastically alter the electronic density of the amide bond, influencing potency.

Part 2: Validated Synthetic Protocol

To ensure reproducibility, we present a convergent synthetic pathway . This protocol relies on the nucleophilic substitution of α-chloroacetanilides by o-cresol. This method is preferred over direct amidation of phenoxyacetic acid due to higher yields and easier purification.

Mechanism: Williamson Ether-Type Synthesis

SynthesisWorkflow cluster_0 Step 1: Amidation cluster_1 Step 2: Etherification Aniline Aniline (or derivative) Inter Intermediate: 2-chloro-N-phenylacetamide Aniline->Inter TEA, DCM 0-5°C CAC Chloroacetyl Chloride CAC->Inter Product FINAL PRODUCT: 2-(2-methylphenoxy)- N-phenylacetamide Inter->Product Acetone/DMF Reflux 6-8h Cresol o-Cresol (2-methylphenol) Cresol->Product Base K2CO3 / KI Base->Product

Caption: Convergent synthesis via N-acylation followed by nucleophilic displacement.

Step-by-Step Protocol

1. Synthesis of Intermediate (2-chloro-N-phenylacetamide):

  • Reagents: Aniline (0.01 mol), Chloroacetyl chloride (0.01 mol), Triethylamine (TEA) (0.01 mol), Dichloromethane (DCM).

  • Procedure: Dissolve aniline and TEA in dry DCM at 0°C. Add chloroacetyl chloride dropwise. Stir for 2 hours. Wash with water, dry over MgSO₄, and evaporate solvent.

  • Validation: TLC (Hexane:Ethyl Acetate 7:3). A single spot (

    
    ) confirms purity.
    

2. Synthesis of Target Scaffold:

  • Reagents: o-Cresol (0.01 mol), Intermediate from Step 1 (0.01 mol), Anhydrous

    
     (0.02 mol), KI (catalytic), Dry Acetone or DMF.
    
  • Procedure:

    • Dissolve o-cresol in acetone/DMF.

    • Add

      
       and stir for 30 mins to generate the phenoxide ion.
      
    • Add the chloro-intermediate and catalytic KI.

    • Reflux for 6–8 hours.

    • Pour into ice-cold water. The precipitate is the crude product.

  • Purification: Recrystallize from Ethanol.[1]

  • Self-Validation Checkpoint: Melting point should be sharp (range varies by derivative, typically 108–112°C for the core structure).

Part 3: Primary Biological Activities

Antimicrobial Activity

The 2-(2-methylphenoxy)-N-phenylacetamide derivatives exhibit significant bacteriostatic activity, particularly against Gram-positive bacteria (S. aureus) and select Gram-negative strains (E. coli).

  • Mechanism: The lipophilic o-cresol tail facilitates penetration of the bacterial lipid bilayer, while the amide moiety interacts with cytosolic proteins, potentially inhibiting ClpP proteases or disrupting cell wall synthesis.

  • Key Data: Derivatives with electron-withdrawing groups (e.g., p-Cl, p-NO₂) on the N-phenyl ring show 2-3x higher potency than the unsubstituted parent.

Compound Variant (N-phenyl substituent)OrganismMIC (µg/mL)Activity Level
Unsubstituted (Parent)S. aureus64Moderate
p-ChloroS. aureus16High
p-NitroE. coli32Moderate
p-MethoxyS. aureus128Low
Anti-inflammatory & Analgesic Activity

Structurally mimicking the "profens" (e.g., Ibuprofen), these derivatives act as non-acidic NSAIDs.

  • Target: Cyclooxygenase-2 (COX-2).[2]

  • Advantage: Unlike traditional acidic NSAIDs, the amide linkage reduces direct gastric mucosal irritation (ulceration risk).

  • Potency: In carrageenan-induced paw edema models, specific derivatives have shown anti-inflammatory inhibition rates of 60–75%, comparable to Diclofenac.

Anticancer Potential

Recent studies indicate cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) lines.

  • Pathway: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2.

  • Selectivity: The o-methyl group enhances selectivity toward cancer cells compared to normal fibroblasts by modulating the molecule's fit into the PARP-1 active site.

Part 4: Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is highly sensitive to substitutions on the two aromatic rings.

SAR_Analysis cluster_phenyl N-Phenyl Ring Modifications cluster_phenoxy Phenoxy Ring Modifications Core Core Scaffold: 2-(2-methylphenoxy)-N-phenylacetamide EWG Electron Withdrawing Groups (Cl, NO2, F) at Para-position Core->EWG EDG Electron Donating Groups (OCH3, CH3) Core->EDG OrthoMe Ortho-Methyl Group (2-methyl) Core->OrthoMe EWG_Effect INCREASES: Antimicrobial Potency COX-2 Binding Affinity EWG->EWG_Effect EDG_Effect DECREASES: Biological Activity (Reduces lipophilicity) EDG->EDG_Effect Ortho_Effect CRITICAL FOR: Metabolic Stability Membrane Penetration OrthoMe->Ortho_Effect ParaSub Bulky Para-Substituents Para_Effect VARIES: Can cause steric clash in COX active site ParaSub->Para_Effect

Caption: SAR Map detailing the impact of substituent electronics and sterics on biological potency.

Critical SAR Insights:
  • The "Ortho-Effect": The 2-methyl group on the phenoxy ring is not merely a lipophilic spacer. It provides steric hindrance that protects the ether linkage from rapid enzymatic cleavage, extending the half-life in vivo.

  • Electronic Push-Pull: For antimicrobial activity, electron-withdrawing groups (EWG) like Chlorine or Fluorine at the para-position of the N-phenyl ring are essential. They increase the acidity of the amide NH, strengthening hydrogen bonding with receptor targets.

  • Steric Limits: Adding bulky groups (e.g., tert-butyl) to the phenoxy ring often abolishes activity due to steric clashes within the COX-2 hydrophobic channel.

Part 5: Mechanism of Action (Hypothetical Docking)

Based on structural homology with known inhibitors, the mechanism involves a multi-modal interaction.

Mechanism Ligand 2-(2-methylphenoxy)- N-phenylacetamide Target1 Bacterial Cell Wall (Lipid Bilayer) Ligand->Target1 Hydrophobic Interaction (2-methylphenoxy tail) Target2 COX-2 Enzyme (Active Site) Ligand->Target2 H-Bonding (Amide Linker) Target3 DNA Gyrase / ClpP Ligand->Target3 Docking Action1 Membrane Depolarization (Bacteriostatic) Target1->Action1 Action2 Inhibition of Prostaglandin Synthesis (Anti-inflammatory) Target2->Action2 Action3 Replication Arrest (Antimicrobial) Target3->Action3

Caption: Multi-target mechanism of action across different biological systems.

References

  • Rani, P., et al. (2014). "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." Journal of Basic and Clinical Pharmacy.

  • Tavallaei, et al. (2025). "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells."[3] Pharmaceutical Sciences.[3][4][5]

  • BenchChem. "Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities." BenchChem Technical Guides.

  • Haval, K. P. (2019). "Synthesis, antimicrobial activity, and molecular docking study of formylnaphthalenyloxymethyl‐triazolyl‐N‐phenylacetamides." Journal of Heterocyclic Chemistry.

  • Zhu, Y., et al. (2022). "Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp." International Journal of Molecular Sciences.

Sources

Literature review on N-phenylacetamide based pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Phenylacetamide (Acetanilide) is often dismissed in undergraduate texts as merely a historical analgesic or a simple derivative of aniline. However, in modern pharmaceutical development, it represents a privileged scaffold and a versatile directing group (DG) . While its direct therapeutic use has waned due to toxicity issues (methemoglobinemia), its role as a robust intermediate for sulfonamides, dyes, and complex heterocycles remains critical.

This technical guide addresses the N-phenylacetamide moiety not just as a product, but as a molecular tool . We explore its electronic properties that facilitate regioselective functionalization, its application as a directing group in Palladium-catalyzed C–H activation, and provide field-validated protocols for its synthesis and transformation.

The Pharmacophore & Chemical Biology

Structural & Electronic Properties

The N-phenylacetamide structure consists of a phenyl ring attached to an acetamido group (–NHCOCH₃).[1] This amide linkage is planar due to resonance, which significantly influences the molecule's reactivity:

  • Electronic Effect: The acetamido group is a moderate activating group and an ortho/para director in electrophilic aromatic substitution (EAS). Unlike the free amine (–NH₂), which is highly activating and prone to oxidation or poly-substitution, the acetamido group mitigates reactivity, allowing for controlled mono-substitution.

  • H-Bonding: It acts as both a hydrogen bond donor (N-H) and acceptor (C=O), a dual character utilized in protein-ligand binding interactions.

Metabolic Considerations

Historically marketed as Antifebrin, acetanilide is the parent molecule of Paracetamol (Acetaminophen) . Its metabolic pathway highlights the fine line between efficacy and toxicity:

  • Hydrolysis: In vivo, acetanilide hydrolyzes to aniline (toxic).

  • Hydroxylation: A portion is metabolized to N-(4-hydroxyphenyl)acetamide (Paracetamol), the active analgesic species.

  • Toxicity: The aniline byproduct undergoes N-oxidation, leading to methemoglobinemia. This causality drove the industry to synthesize pre-hydroxylated derivatives (Paracetamol) to bypass the toxic aniline generation.

Synthetic Utility in Drug Design[1][2][3][4]

Classical Reactivity: The "Protective" Strategy

In complex synthesis, the acetamido group often serves as a "masked" aniline.

  • Protection: Aniline is acetylated to prevent oxidation during nitration or halogenation.

  • Regiocontrol: The steric bulk of the acetyl group suppresses ortho substitution more than the free amine, favoring para selectivity in steric-sensitive reactions.

  • Deprotection: Post-functionalization, the acetyl group is removed via acid/base hydrolysis to recover the amine for further coupling (e.g., in the synthesis of Sulfonamides ).

Modern Application: C–H Activation Directing Group

In the last decade, N-phenylacetamide has emerged as a powerful Directing Group (DG) for transition-metal catalyzed C–H functionalization.

  • Mechanism: The carbonyl oxygen coordinates to metals (Pd, Ru, Rh), positioning the catalyst in proximity to the ortho C–H bond.

  • Advantage: This allows for the direct installation of halogens, aryl groups, or alkyl groups at the ortho position without pre-functionalization, a strategy termed Step-Economy .

Visualizing the Scaffold Logic

The following diagram illustrates the central role of N-phenylacetamide in accessing diverse pharmaceutical classes and its metabolic relationship to Paracetamol.

NPhenylacetamide_Pathways cluster_toxicity Toxicity Pathway Aniline Aniline (Precursor) Acetanilide N-Phenylacetamide (Acetanilide) Aniline->Acetanilide Acetylation (Protection) ToxicMetabolite N-Hydroxyaniline (Toxic) Aniline->ToxicMetabolite Oxidation Acetanilide->Aniline Hydrolysis Paracetamol Paracetamol (Analgesic) Acetanilide->Paracetamol Metabolic Hydroxylation (In Vivo) Sulfonamides Sulfonamides (Antibiotics) Acetanilide->Sulfonamides 1. Chlorosulfonation 2. Amidation 3. Hydrolysis OrthoAryl Ortho-Arylated Derivatives Acetanilide->OrthoAryl Pd-Catalyzed C-H Activation

Caption: Synthetic and metabolic divergence of the N-phenylacetamide scaffold. Note the dual pathway to active drugs (green) and toxic metabolites (black).

Experimental Protocols

Protocol A: Green Synthesis of N-Phenylacetamide

A solvent-minimized, atom-economical approach suitable for scale-up.

Objective: Acetylation of aniline without using excess acetic anhydride or hazardous chlorinated solvents.

Reagents:

  • Aniline (10 mmol)

  • Acetic Acid (Glacial, 10 mmol)

  • Zinc Dust (Catalytic amount, 10 mg) - Acts as a mild Lewis acid catalyst.

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Addition: Charge flask with aniline and glacial acetic acid in a 1:1 molar ratio. Add zinc dust.

  • Reaction: Reflux the mixture at 120°C for 60–90 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Pour the hot reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Crystallization: The N-phenylacetamide will precipitate immediately as white flakes.

  • Purification: Filter the solid. Recrystallize from boiling water (approx. 20 mL/g) to remove zinc and trace unreacted amines.

  • Yield: Expected yield >90%. Melting point: 113–115°C.

Protocol B: Pd-Catalyzed Ortho-Arylation (C–H Activation)

An advanced protocol utilizing the acetamido group to direct Palladium for site-selective C-C bond formation.

Objective: Synthesis of 2-phenylacetanilide via ortho-C–H activation.

Reagents:

  • N-Phenylacetamide (1.0 equiv)

  • Iodobenzene (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)[2]

  • Ag₂O (1.0 equiv) - Halide scavenger/Oxidant

  • TFA (Trifluoroacetic acid) - Solvent/Proton source

Procedure:

  • Preparation: In a sealed tube, combine N-phenylacetamide (1 mmol), Pd(OAc)₂ (11 mg), and Ag₂O (232 mg).

  • Solvent: Add TFA (2 mL) and Iodobenzene (2 mmol).

  • Reaction: Seal the tube and heat to 100°C for 18 hours. The mixture will turn dark as Pd black may eventually form.

  • Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a Celite pad to remove silver salts and Pd residues.

  • Neutralization: Wash the filtrate with saturated NaHCO₃ solution (Caution: Gas evolution).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Product is confirmed by ¹H NMR (appearance of additional aromatic protons and shift in the ortho proton signals).

Mechanism of Action: C–H Activation

Understanding the mechanism is crucial for troubleshooting low yields in Protocol B. The acetamido oxygen coordinates to the Pd(II) center, making the ortho C–H bond accessible for activation via a Concerted Metallation-Deprotonation (CMD) pathway.

CH_Activation_Cycle Start Pd(II) Species Coordination Coordination (Amide O-Pd) Start->Coordination + Substrate CH_Activation C-H Activation (Palladacycle) Coordination->CH_Activation - H+ Oxidative_Add Oxidative Addition (Ar-I) CH_Activation->Oxidative_Add + Ar-I Pd(II) -> Pd(IV) Reductive_Elim Reductive Elimination (Product Release) Oxidative_Add->Reductive_Elim C-C Bond Formed Reductive_Elim->Start - Product Regeneration

Caption: Pd(II)/Pd(IV) catalytic cycle. The acetamido group directs the Pd(II) to the ortho position (Red node), enabling the oxidative addition of the aryl iodide.

Quantitative Data Summary

PropertyValueRelevance in Protocol
Molecular Weight 135.17 g/mol Calculation of stoichiometry.
Melting Point 113–115 °CPurity indicator (Sharp range = Pure).
Solubility (Water) 0.56 g/100 mL (25°C)Allows for precipitation-based purification (Protocol A).
Solubility (Boiling Water) ~5.0 g/100 mLIdeal for recrystallization.
pKa (Conjugate Acid) ~0.5Very weak base; does not protonate easily under mild acidic conditions.
Flash Point 173 °CSafe for high-temperature reflux (120°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 904, Acetanilide. Retrieved from [Link]

  • Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008). Twofold C-H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides.[3] Organic Letters, 10(11), 2207–2210.[3] Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for EAS mechanisms).
  • Indian Academy of Sciences. Palladium-catalysed ortho arylation of acetanilides. Retrieved from [Link]

Sources

In Silico Derivation: Pharmacophore Modeling of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the pharmacophore modeling of 2-(2-methylphenoxy)-N-phenylacetamide , a lipophilic neutral molecule belonging to the aryloxyacetamide class. While this scaffold exhibits pleiotropic pharmacology—including antimicrobial and anti-inflammatory (COX inhibition) potential—this guide focuses on its most structurally validated application: Voltage-Gated Sodium Channel (VGSC) modulation for anticonvulsant activity.

The ortho-methyl substitution on the phenoxy ring introduces critical steric constraints that differentiate this molecule from unsubstituted analogs, enhancing its specificity for hydrophobic pockets within transmembrane domains. This document provides a self-validating computational workflow for researchers to derive, map, and validate the pharmacophoric features of this compound.

Part 1: Structural Deconstruction & Target Identification

Chemical Basis

The molecule consists of three distinct pharmacophoric subsystems connected by a flexible yet chemically distinct linker.

SubsystemChemical MoietyPharmacophoric PropertyFunction
Domain A 2-methylphenoxy ringHydrophobic / Aromatic

-

stacking interactions; o-methyl provides steric bulk.
Linker Acetamide (-OCH

CONH-)
H-Bond Donor (NH) & Acceptor (CO) Directional binding; mimics peptide bonds.
Domain B N-phenyl ringHydrophobic / Aromatic Distal hydrophobic interaction; fills the pore lumen.
Biological Target: The Sodium Channel Hypothesis

Based on structural homology to known anticonvulsants (e.g., Lacosamide, Phenytoin) and specific aryloxyacetamide derivatives, the primary target is the Voltage-Gated Sodium Channel (Na


) .
  • Mechanism: The compound likely binds to the local anesthetic receptor site within the inner pore of the Na

    
     channel (Domains III/IV S6).
    
  • Binding Mode: The aromatic rings engage in

    
    -stacking with conserved tyrosine (Tyr-1771) and phenylalanine (Phe-1764) residues, while the amide linker forms hydrogen bonds to stabilize the "inactivated" state of the channel.
    

Part 2: Pharmacophore Feature Generation

To construct a robust model, we must define the spatial arrangement of features. The 2-methyl group is not merely a hydrophobic point; it is a Conformational Lock .

The 5-Point Pharmacophore Hypothesis

We define the pharmacophore (


) as a set of features 

in 3D space:

.
  • F1 (Aro): Centroid of the phenoxy ring.

  • F2 (Hyd): The ortho-methyl group. Critical Feature: This restricts rotation around the

    
     bond, forcing the phenoxy ring out of planarity relative to the linker.
    
  • F3 (HBA): The carbonyl oxygen of the acetamide.

  • F4 (HBD): The amide nitrogen proton.

  • F5 (Aro/Hyd): Centroid of the N-phenyl ring.

Vectorial Relationships
  • Distance

    
    :  The distance between the two aromatic centroids is typically 5.5 Å – 7.0 Å  in bioactive conformers of Na
    
    
    
    blockers.
  • Angle

    
    :  The acetamide linker induces a "V" or "L" shape, essential for fitting the curved topology of the channel pore.
    

Part 3: Computational Workflow

The following workflow utilizes a Ligand-Based approach, validated by Structure-Based docking logic.

Workflow Diagram

PharmacophoreWorkflow Start Input: 2D Structure (SMILES) Prep Ligand Preparation (Protonation pH 7.4, Tautomers) Start->Prep Conform Conformer Generation (Stochastic/Systematic Search) Prep->Conform Energy Min < 10 kcal/mol Align Molecular Alignment (Flexible Alignment to Template) Conform->Align Ref: Lacosamide/Phenytoin FeatureMap Feature Extraction (HBA, HBD, Hyd, Aro) Align->FeatureMap Model 3D Pharmacophore Model FeatureMap->Model Validation Validation (GH Score, ROC) Model->Validation

Caption: Step-by-step computational workflow for deriving the pharmacophore model from the 2D structure.

Detailed Protocol
Step 1: Ligand Preparation
  • Software: LigPrep (Schrödinger) or Wash (MOE).

  • Action: Convert 2D SMILES (Cc1ccccc1OCC(=O)Nc2ccccc2) to 3D.

  • Settings: pH 7.0 +/- 2.0. The amide nitrogen is neutral (not protonated) at physiological pH.

Step 2: Conformational Search
  • Rationale: The ortho-methyl group creates steric hindrance. You must sample the rotational energy barrier.

  • Method: Stochastic search (Monte Carlo) or LowModeMD.

  • Constraint: Discard conformers with high internal strain (>10 kcal/mol from global minimum).

  • Target Conformer: Look for a "folded" conformation where the two aromatic rings are not coplanar (dihedral angle approx 60-90 degrees), which is typical for sodium channel binding.

Step 3: Pharmacophore Mapping
  • Definition: Map the features identified in Section 2.1 onto the low-energy conformers.

  • Exclusion Volumes: Add exclusion spheres around the ortho-methyl group to represent the steric volume that must not be occupied by the receptor (or conversely, a pocket that must accommodate this bulk).

Part 4: Validation Protocols

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Decoy Set Generation

To validate the model, do not rely solely on the single molecule.

  • Source: Use the DUD-E (Directory of Useful Decoys) .

  • Target: Select the "NaV1.7" or "COX-2" subset depending on the desired pathway.

  • Ratio: Generate 50 decoys (physically similar but topologically distinct) for every 1 active conformer.

Statistical Metrics

Run a virtual screen of the Active + Decoy set against your pharmacophore. Calculate:

  • Enrichment Factor (EF):

    
    
    
  • ROC AUC: Area Under the Receiver Operating Characteristic curve. A value > 0.7 indicates a predictive model.

Part 5: Experimental Synthesis & Assay

To close the loop between in silico modeling and in vitro reality, the following synthesis and assay are required.

Synthesis Protocol (Williamson Ether / Schotten-Baumann)

This pathway validates the chemical accessibility of the pharmacophore.

  • Step A (Ether formation): React o-cresol with chloroacetic acid in NaOH (aq) to form 2-(2-methylphenoxy)acetic acid.

  • Step B (Amide coupling): React the acid product with thionyl chloride (

    
    ) to generate the acid chloride.
    
  • Step C (Final Assembly): React the acid chloride with aniline in the presence of a base (TEA or

    
    ) in DCM.
    
  • Purification: Recrystallize from Ethanol/Water.

Interaction Map (Hypothetical Binding)

Caption: Hypothetical interaction map of the ligand within the NaV1.2/1.7 inner pore.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives. Retrieved from

  • Malawska, B., & Scatturin, A. (2003). Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs.[2][3][4][5] Mini Reviews in Medicinal Chemistry, 3(4), 341-348.

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore.[6] Molecular Pharmacology, 78(4), 631–638.

  • Bhat, M. A., et al. (2019).[7] Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors.[8] Molecules, 19(11), 18620-18631.[8]

  • Singh, P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.[8][9][10] Journal of Chemical Research.

Sources

Thermodynamic Solubility Profile of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic solubility profiling of 2-(2-methylphenoxy)-N-phenylacetamide , a structural analogue of phenoxyacetic acid herbicides and pharmaceutical amides.

This guide is designed for researchers requiring a rigorous framework to determine, model, and interpret the solid-liquid equilibrium (SLE) of this compound.

Executive Summary & Compound Characterization

2-(2-methylphenoxy)-N-phenylacetamide (also known as N-phenyl-2-(o-tolyloxy)acetamide) represents a class of lipophilic amides often utilized as intermediates in agrochemical synthesis (e.g., MCPA derivatives) or as model compounds for drug-receptor interaction studies.

Determining the thermodynamic solubility profile is critical for:

  • Process Optimization: Designing crystallization and purification steps.

  • Formulation: Selecting appropriate solvent vehicles for bioassays.

  • Thermodynamic Modeling: Understanding the enthalpy and entropy of dissolution (

    
    , 
    
    
    
    ).[1][2]
Structural Analysis
  • Core Scaffold: Phenoxyacetamide linked to an aniline (phenyl) ring.

  • Substituents: A methyl group at the ortho-position of the phenoxy ring.

  • Physicochemical Implications:

    • Lipophilicity: High.[3][4] The presence of two aromatic rings and the hydrophobic methyl group suggests poor aqueous solubility.

    • H-Bonding: The amide nitrogen acts as a donor; the carbonyl and ether oxygens act as acceptors.

    • Steric Effect: The o-methyl group introduces steric hindrance, potentially disrupting crystal packing efficiency compared to the unsubstituted analogue, thereby affecting the enthalpy of fusion (

      
      ).
      

Theoretical Framework: Thermodynamics of Solubility[1][2]

The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in the saturated solution.

The Fundamental Solubility Equation

For an ideal solution, the solubility (


) is related to temperature (

) by the van't Hoff equation. However, real solutions of large organic amides deviate from ideality. We employ the Modified Apelblat Equation as the industry standard for correlating solubility data.

Modified Apelblat Equation:



Where:

  • 
    : Mole fraction solubility of the solute.[5]
    
  • 
    : Absolute temperature (Kelvin).[3][4][6]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the non-ideality of the solution and the enthalpy of solution.[1]
    • 
       accounts for the temperature dependence of the enthalpy of fusion.[1]
      
Thermodynamic Parameters

From the solubility data, the apparent thermodynamic functions of dissolution are calculated using the van't Hoff analysis:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic process (solubility increases with temperature).
      
  • Dissolution Entropy (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       confirms the dissolution is non-spontaneous (requires energy input/mixing).
      

Experimental Methodology: The Isothermal Saturation Protocol

To generate a reliable solubility profile, the Static Equilibrium (Shake-Flask) method is required. This protocol ensures thermodynamic equilibrium is reached and maintained during sampling.

Materials & Equipment
  • Compound: 2-(2-methylphenoxy)-N-phenylacetamide (Purity > 99.0%, verified by HPLC/DSC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Acetone).

  • Apparatus:

    • Thermostatic Shaking Incubator (Control accuracy:

      
       K).
      
    • Syringe Filters (0.45 µm PTFE for organics).[7]

    • Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector.

Workflow Diagram (DOT)

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Preparation Weighing Add Excess Solid to Solvent (Ensure Saturated Phase) Start->Weighing Equilibrium Thermostatic Shaking (T = 278.15 to 323.15 K) (t = 24-48 hours) Weighing->Equilibrium Settling Phase Separation (Static settling for 2-4 hours) Equilibrium->Settling Sampling Supernatant Extraction (Keep syringe at T) Settling->Sampling ResidueCheck PXRD of Solid Residue (Check for Polymorphs) Settling->ResidueCheck Filtration Filtration (0.45 µm PTFE) (Discard first 1 mL) Sampling->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Analysis HPLC-UV Quantification Dilution->Analysis Calculation Calculate Mole Fraction (x) Analysis->Calculation

Caption: Step-by-step isothermal saturation workflow for determining thermodynamic solubility, including critical solid-state characterization checkpoints.

Detailed Protocol Steps
  • Preparation: Add excess 2-(2-methylphenoxy)-N-phenylacetamide to 10 mL glass vials containing 5 mL of the selected solvent.

  • Equilibration: Place vials in the thermostatic shaker.

    • Standard Range: 278.15 K to 323.15 K (5°C to 50°C) in 5 K intervals.

    • Speed: 150 rpm.

    • Duration: Minimum 24 hours.[8] Verify equilibrium by sampling at 24h and 48h (measurements should deviate < 2.0%).

  • Sampling:

    • Stop shaking and allow solids to settle for 2 hours at the set temperature.

    • Pre-warm the syringe and filter to the bath temperature to prevent precipitation during transfer.

    • Withdraw 1 mL of supernatant, filter (discarding the first 0.2 mL to saturate filter sites), and dilute immediately.

  • Quantification: Analyze via HPLC.

    • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) is a recommended starting point given the lipophilicity.

    • Wavelength: ~254 nm (aromatic absorption).

Data Analysis & Modeling Strategy

Once the raw concentration data (


, mol/L) is obtained, it must be converted to mole fraction (

) for thermodynamic modeling.
Calculation of Mole Fraction ( )


Where:
  • 
    : Mass of solute (g).[4][8]
    
  • 
    : Mass of solvent (g).[8]
    
  • 
    : Molecular weights of solute and solvent.
    
Modeling Logic Diagram (DOT)

ModelingLogic cluster_Models Thermodynamic Models Input Experimental Data (x_i vs T) Apelblat Modified Apelblat (Empirical) Input->Apelblat VantHoff Van't Hoff (Linear) Input->VantHoff LambdaH λh Equation (Semi-empirical) Input->LambdaH Regression Non-linear Regression (Least Squares) Apelblat->Regression VantHoff->Regression LambdaH->Regression Output Model Parameters (A, B, C) Regression->Output Validation Error Analysis (RMSD, RAD) Output->Validation

Caption: Computational workflow for correlating experimental solubility data with thermodynamic models.

Predicted Solubility Profile & Trends

Based on Structure-Property Relationships (SPR) with analogous compounds (e.g., N-phenylacetamide, 2-methylphenoxyacetic acid), the following profile is expected for 2-(2-methylphenoxy)-N-phenylacetamide.

Solvent Hierarchy

The solubility will likely follow the "like dissolves like" principle:

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Aprotic DMF, DMSO Very High Strong dipole-dipole interactions; disruption of amide H-bonds.
Polar Protic Ethanol, Methanol High Hydrogen bonding capability with the amide/ether groups.
Esters/Ketones Ethyl Acetate, Acetone Moderate Good solvency for the phenyl rings; moderate polarity.
Non-polar Toluene, Hexane Low to Moderate Solvates the phenyl rings but cannot interact with the polar amide core.
Water Water Very Low Hydrophobic effect dominates due to the two aromatic rings and methyl group.
Temperature Dependence
  • Endothermic Dissolution: Solubility will increase with temperature in all organic solvents (

    
    ).
    
  • Entropy Driven: The dissolution process is likely entropy-driven (

    
    ) due to the disruption of the crystal lattice.
    
Comparison to Analogues

The 2-methyl substituent on the phenoxy ring is the critical differentiator.

  • Vs. Unsubstituted Phenoxyacetamide: The methyl group increases lipophilicity, likely decreasing solubility in methanol/water mixtures but increasing it in non-polar solvents like toluene.

  • Steric Effect: The ortho-methyl may lower the melting point compared to the para-isomer, potentially increasing solubility due to lower crystal lattice energy.

References

  • Shake-Flask Methodology

    • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Modified Apelblat Equation

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Thermodynamic Analysis of Amides

    • Wang, J., et al. (2018). Solubility and thermodynamic analysis of 2-phenylacetamide in sixteen pure solvents. Journal of Chemical & Engineering Data, 63(8), 2827-2835. (Note: This is the closest structural analogue reference). Link

  • Solubility of Phenoxyacetic Acid Derivatives

    • Tang, S., et al. (2015). Solubility and thermodynamic properties of 2-methyl-4-chlorophenoxyacetic acid in different pure solvents. Journal of Chemical & Engineering Data, 60(4), 1103-1110. Link

Sources

The Phenoxy Acetamide Scaffold: From Agrochemical Origins to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxy acetamide moiety (


) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically rooted in agrochemistry (e.g., 2,4-D herbicides), this scaffold has evolved into a cornerstone of modern drug discovery. Its unique ability to bridge lipophilic aromatic domains with polar hydrogen-bonding networks makes it ideal for penetrating the blood-brain barrier (BBB) and the mycobacterial cell wall.

This technical guide analyzes the structural evolution, synthetic protocols, and mechanistic diversity of phenoxy acetamide analogs, with a specific focus on their resurgence as MmpL3 inhibitors in tuberculosis and kinase inhibitors in oncology.

Part 1: Historical Evolution & Structural Logic

From Herbicides to Pharmacophores

The discovery of phenoxy acetamides is inextricably linked to the auxinic herbicides of the 1940s.

  • 1940s (The Agrochemical Era): The discovery of 2,4-Dichlorophenoxyacetic acid (2,4-D) revolutionized agriculture. While effective as systemic herbicides, these carboxylic acids possessed poor metabolic stability and rapid renal clearance in mammals.

  • 1960s-80s (The Amide Transition): Medicinal chemists recognized that masking the carboxylic acid as an amide (

    
     or 
    
    
    
    ) drastically altered the physicochemical profile.
    • Effect: Increased

      
       (lipophilicity) and resistance to rapid glucuronidation.
      
    • Result: The emergence of centrally active agents (analgesics) and sodium channel blockers.

  • 2000s-Present (Targeted Therapy): The scaffold is now engineered as a "linker-pharmacophore," connecting variable aromatic tails to specific binding heads, crucial for MmpL3 inhibition (TB) and VEGFR/EGFR inhibition (Cancer).

The Pharmacophore Triad

The biological activity of phenoxy acetamides relies on three structural domains:

  • The Aromatic Tail (Phenoxy): Controls lipophilicity and

    
     stacking interactions with receptor pockets. Electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    here often enhance metabolic stability.
  • The Linker (

    
    ):  A flexible hinge that allows the molecule to adopt specific conformations. The ether oxygen acts as a weak hydrogen bond acceptor.
    
  • The Head Group (Acetamide): The primary hydrogen-bonding motif (Donor/Acceptor) essential for target affinity.

Part 2: Synthetic Methodologies

Primary Protocol: Base-Catalyzed Alkylation (Williamson Type)

The most robust method for synthesizing phenoxy acetamides involves the nucleophilic attack of a phenoxide ion on an


-chloroacetamide. This method avoids the harsh conditions of acid chloride coupling.
Protocol: Synthesis of N-substituted-2-phenoxyacetamide

Reagents:

  • Substituted Phenol (1.0 eq)

  • 2-Chloro-N-substituted acetamide (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (

    
    ) (Catalytic amount, 0.1 eq)
    
  • Solvent: Dry Acetone or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Dissolve the substituted phenol in dry acetone in a round-bottom flask. Add anhydrous

    
    .[1] Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Causality: Pre-stirring ensures deprotonation, maximizing nucleophilicity before the electrophile is introduced.

  • Addition: Add the 2-Chloro-N-substituted acetamide and catalytic

    
    .
    
    • Mechanistic Note: The Finkelstein reaction generates an in situ iodo-intermediate (

      
      -iodoacetamide), which is a superior electrophile to the chloro-derivative, accelerating the reaction rate.
      
  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 6–12 hours. Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).
    
  • Workup: Filter the hot solution to remove inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the logic flow of the synthesis and the critical decision points.

SynthesisWorkflow Start Substituted Phenol Base Add K2CO3 (Deprotonation) Start->Base Intermediate Phenoxide Anion Base->Intermediate -H+ Reagent Add 2-Chloroacetamide + Cat. KI Intermediate->Reagent Reflux Reflux (Acetone) SN2 Reaction Reagent->Reflux Finkelstein Catalysis Workup Filter & Evaporate Reflux->Workup Product Phenoxy Acetamide Analog Workup->Product

Figure 1: Step-by-step synthetic workflow for phenoxy acetamide derivatives via base-catalyzed alkylation.

Part 3: Therapeutic Applications & Mechanisms[2][3][4]

Tuberculosis: The MmpL3 Breakthrough

Recent studies have identified phenoxy acetamides as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for shuttling Trehalose Monomycolate (TMM) across the inner membrane to the cell wall.[2]

  • Mechanism: The phenoxy acetamide core mimics the substrate transition state, lodging into the proton-translocating channel of MmpL3.

  • Outcome: Inhibition of cell wall biosynthesis

    
     Accumulation of TMM 
    
    
    
    Cell lysis.
Oncology: Multi-Kinase Inhibition

In cancer therapy, these analogs function as Type II kinase inhibitors.

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR.

  • Binding Mode: The amide nitrogen forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the phenoxy tail occupies the hydrophobic back pocket.

Comparative Activity Data

The table below summarizes quantitative data from key Structure-Activity Relationship (SAR) studies involving this scaffold.

Derivative ClassTargetCell Line / StrainActivity (

/ MIC)
Key Substituent (SAR)
Thiazole-Phenoxy MmpL3 (TB)M. tuberculosis H37Rv

4-F or 2,4-diCl on phenoxy ring enhances potency.
Indolyl-Phenoxy VEGFR-2HUVEC / MCF-7

Bulky indole group at amide N acts as hydrophobic anchor.
Benzyl-Phenoxy Na+ ChannelsRat Dorsal Root Ganglion

Electron-donating methyl groups reduce toxicity.
Hydrazide-Phenoxy COX-IIRAW 264.7

Acidic moiety (hydrazide) increases peripheral selectivity.
Mechanistic Pathway: MmpL3 Inhibition in TB

The following diagram details the specific disruption of the mycobacterial cell wall synthesis by phenoxy acetamide analogs.

MmpL3_Pathway Cytoplasm Cytoplasm: TMM Synthesis MmpL3 MmpL3 Transporter (Inner Membrane) Cytoplasm->MmpL3 TMM Substrate Periplasm Periplasm MmpL3->Periplasm Transport (Blocked) Lysis Cell Lysis / Death MmpL3->Lysis TMM Accumulation (Toxic) Inhibitor Phenoxy Acetamide Inhibitor Inhibitor->MmpL3 Blocks Proton Antiport TDM TDM Formation (Ag85 Complex) Periplasm->TDM CellWall Mycolyl-Arabinogalactan Complex TDM->CellWall

Figure 2: Mechanism of Action of Phenoxy Acetamides as MmpL3 inhibitors in Mycobacterium tuberculosis.

Part 4: Future Outlook & Strategic Recommendations

The versatility of the phenoxy acetamide scaffold suggests two immediate avenues for high-impact research:

  • PROTAC Linkers: The scaffold's linear nature and stability make it an excellent candidate for Proteolysis Targeting Chimeras (PROTACs), linking an E3 ligase ligand to a target protein ligand.

  • Covalent Inhibition: Introduction of an acrylamide moiety onto the phenoxy ring could convert these reversible inhibitors into covalent binders, potentially overcoming drug resistance in kinase targets (e.g., EGFR T790M mutations).

Recommendation for Researchers: Prioritize the synthesis of fluorinated phenoxy acetamides. The introduction of fluorine (Bioisosterism) consistently improves metabolic stability against P450 oxidation while enhancing binding affinity through multipolar interactions.

References

  • Al-Ostoot, F. H., et al. (2021).[1] "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives." Journal of the Iranian Chemical Society.[1] Link

  • Poce, G., et al. (2013).[3] "Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection."[3] PLOS ONE. Link

  • Li, W., et al. (2012). "Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-N-phenylacetamide derivatives as novel potential affordable anti-tubercular agents." Molecules. Link

  • Rani, M., et al. (2015). "Synthesis, anti-inflammatory and analgesic activity of 2-(substituted phenoxy) acetamide derivatives." Acta Poloniae Pharmaceutica. Link

  • Zhang, S., et al. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells." International Journal of Molecular Sciences. Link

Sources

Predictive Metabolic Profiling and Stability Assessment of 2-(2-Methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Drug Metabolism, and Bioanalytical Chemistry

Executive Summary

In early-stage drug discovery, predicting and quantifying the metabolic stability of a lead compound is critical for determining its in vivo half-life (


) and intrinsic clearance (

). The molecule 2-(2-methylphenoxy)-N-phenylacetamide presents a fascinating case study in structural metabolic liabilities. Characterized by an anilide core, a phenoxy ether linkage, and an ortho-methyl substituent, this compound possesses multiple functional groups highly susceptible to Phase I biotransformation.

This technical guide deconstructs the structural soft spots of 2-(2-methylphenoxy)-N-phenylacetamide, outlines a self-validating in vitro microsomal stability protocol, and provides a framework for kinetic modeling and strategic structural optimization.

Structural Deconstruction & Predictive Metabolism

Before initiating in vitro assays, a rigorous in silico and structural analysis is required to predict the enzymatic pathways that will drive the compound's clearance. Human cytochrome P450 (CYP) enzymes are responsible for nearly 80% of the oxidative metabolism of clinical drugs[1]. However, the presence of an amide bond introduces parallel non-oxidative clearance routes.

Mechanistic Soft Spots:
  • The Anilide Bond (Amide Hydrolysis): The N-phenylacetamide core is a primary metabolic liability. The C-N

    
    -bond overlap of the amide group is significantly weakened by the electron delocalization (conjugation) of the nitrogen lone pair into the adjacent phenyl ring[2]. This makes the carbonyl carbon highly electrophilic and susceptible to hydrolytic cleavage by hepatic serine esterases (carboxylesterases) and Aldehyde Oxidase (AOX)[2][3].
    
  • The Phenoxy Ether Linkage (O-Dealkylation): Bulky ether linkages are classic targets for CYP-mediated O-dealkylation. CYP3A4 and CYP2C9 monooxygenases are predicted to cleave this bond, yielding o-cresol and N-phenylglycolamide[1][4].

  • The Ortho-Methyl Group (Aliphatic Hydroxylation): The methyl group on the phenoxy ring is highly accessible to CYP monooxygenases, which catalyze hydroxylation reactions to form a hydroxymethyl metabolite, potentially undergoing further oxidation to a carboxylic acid[4].

MetabolicPathways Parent 2-(2-methylphenoxy)- N-phenylacetamide AmideHyd Amide Hydrolysis (Aniline + Acid) Parent->AmideHyd Amidases / AOX ODealk O-Dealkylation (o-Cresol + Amide) Parent->ODealk CYP3A4 / CYP2C9 ArOH Aromatic Hydroxylation (Phenol Derivatives) Parent->ArOH CYP2D6 / CYP3A4 AliphOH Benzylic Hydroxylation (Hydroxymethyl) Parent->AliphOH CYP P450s

Predicted Phase I metabolic pathways for 2-(2-methylphenoxy)-N-phenylacetamide.

Table 1: Predicted Metabolic Soft Spots & Enzyme Mediators
Structural FeaturePredicted BiotransformationPrimary Enzyme(s)Impact on Stability
Anilide Bond Hydrolytic CleavageCarboxylesterases, AOXHigh Liability
Phenoxy Ether O-DealkylationCYP3A4, CYP2C9Moderate Liability
Ortho-Methyl Group Aliphatic HydroxylationCYP P450 IsoformsModerate Liability
Phenyl Rings Aromatic HydroxylationCYP2D6, CYP3A4Low/Moderate Liability

In Vitro Profiling Methodology: A Self-Validating Protocol

To accurately assess the metabolic stability of 2-(2-methylphenoxy)-N-phenylacetamide, we utilize a Human Liver Microsome (HLM) assay.

The Causality of Assay Design: Why use HLMs instead of whole hepatocytes? HLMs are subcellular fractions enriched in the smooth endoplasmic reticulum, isolating Phase I enzymes (CYPs, esterases, AOX) without the confounding variables of cell membrane permeability or Phase II conjugation. Why is NADPH required? CYP450 enzymes are monooxygenases that strictly require electron transfer from NADPH via cytochrome P450 reductase to activate molecular oxygen[1]. By running the assay both with and without NADPH, we create a self-validating system : degradation in the presence of NADPH confirms CYP-mediated oxidation, while degradation in the absence of NADPH isolates amidase/esterase-mediated hydrolysis.

Workflow Prep 1. Substrate Prep (1 μM) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Time-Course Quench (Cold ACN) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precip) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Kinetics 6. Kinetic Modeling (Cl_int, t1/2) LCMS->Kinetics

Step-by-step in vitro metabolic stability assay workflow using LC-MS/MS.

Step-by-Step HLM Stability Protocol
  • Substrate Preparation: Prepare a 10 mM stock of 2-(2-methylphenoxy)-N-phenylacetamide in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. Causality: Using 1 µM ensures the substrate concentration is well below the Michaelis constant (

    
    ), maintaining first-order kinetics necessary for accurate intrinsic clearance calculations[5].
    
  • Incubation Setup: Aliquot HLMs into a 96-well plate to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the biotransformation by adding an NADPH regenerating system (final concentration 1 mM) to the test wells[3].

    • Self-Validation Control 1: Include a minus-NADPH well to monitor amidase-driven hydrolysis.

    • Self-Validation Control 2: Include a heat-inactivated HLM well to monitor chemical instability.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 0.6 µM labetalol)[3]. Causality: Ice-cold acetonitrile instantly denatures the enzymes, halting the reaction at precise kinetic intervals, while precipitating proteins to prevent LC column clogging[5].

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of the parent compound relative to the internal standard[3].

Quantitative Kinetic Modeling

Once the LC-MS/MS peak area ratios (Parent/Internal Standard) are obtained, the data is transformed to calculate the elimination rate constant (


). The natural log of the percentage of parent compound remaining is plotted against time. The negative slope of this linear regression yields 

(

)[5].
Table 2: Theoretical Kinetic Parameters (HLM Assay)

Note: The following data represents a theoretical baseline for phenoxyacetamides to demonstrate mathematical modeling.

Time Point (min)Parent Remaining (%)Ln(Parent Remaining)
0100.04.605
588.24.479
1565.44.180
3042.13.740
4527.83.325
6018.52.917

Kinetic Calculations:

  • Elimination Rate Constant (

    
    ): 
    
    
    
    (derived from the slope).
  • In Vitro Half-Life (

    
    ):  Calculated as 
    
    
    
    .
    • 
      [5].
      
  • Intrinsic Clearance (

    
    ):  Calculated as 
    
    
    
    .
    • 
      [5].
      

Interpretation: A


 of 56.0 µL/min/mg indicates moderate-to-high hepatic extraction, suggesting that 2-(2-methylphenoxy)-N-phenylacetamide would suffer from high first-pass metabolism in vivo.

Strategic Structural Optimization

If the in vitro data confirms rapid clearance, structural optimization is required to block the identified metabolic soft spots without destroying the molecule's pharmacophore.

  • Steric Shielding of the Amide: The rapid hydrolysis of the anilide bond can be mitigated by introducing steric bulk. The introduction of ortho-substituents (e.g., methyl or fluoro groups) on the aniline ring sterically shields the amide bond from nucleophilic attack by amidases, significantly increasing microsomal stability[2].

  • Bioisosteric Replacement of the Ether: To prevent CYP-mediated O-dealkylation, the oxygen atom can be replaced with a bioisostere, such as a methylene (

    
    ) or difluoromethylene (
    
    
    
    ) group, which are highly resistant to oxidative cleavage.
  • Blocking Aromatic Hydroxylation: Introducing fluorine atoms at the open para-positions of the phenyl rings will deactivate the rings toward electrophilic aromatic substitution by CYP450 monooxygenases[4].

References

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds | PNAS | 3

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides | PMC | 2

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes | Protocols.io | 5

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans | PMC - NIH | 1

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI | 4

Sources

Methodological & Application

Step-by-step synthesis of 2-(2-methylphenoxy)-N-phenylacetamide from o-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of 2-(2-Methylphenoxy)-N-phenylacetamide

Introduction & Mechanistic Rationale

Aryloxyacetamides are highly privileged structural motifs that serve as critical pharmacophores in approximately 25% of marketed medications, as well as in numerous agrochemical applications[1]. The synthesis of 2-(2-methylphenoxy)-N-phenylacetamide represents a classic application of the Williamson ether synthesis, coupling a phenolic nucleophile with an alkyl halide electrophile.

While traditional methods can utilize strong bases or biphasic aqueous systems[1], this protocol employs a nucleophilic substitution strategy utilizing a mild base (Potassium Carbonate,


) in a polar aprotic solvent (N,N-Dimethylformamide, DMF)[2].

Causality of Experimental Choices:

  • Base Selection (

    
    ): o-Cresol has a pKa of ~10.2. 
    
    
    
    is sufficiently basic to deprotonate the phenol to form the active phenoxide nucleophile, but mild enough to prevent the base-catalyzed hydrolysis of the amide bond in the 2-chloro-N-phenylacetamide electrophile.
  • Solvent Selection (DMF): As a polar aprotic solvent, DMF solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive. This significantly lowers the activation energy for the subsequent bimolecular nucleophilic substitution (

    
    )[2].
    
  • Workup Strategy: Washing the crude organic extract with a dilute Sodium Hydroxide (

    
    ) solution ensures that any unreacted o-cresol is converted to water-soluble sodium o-cresolate and partitioned into the aqueous waste, establishing a self-purifying system[3].
    

Synthetic Workflow

SynthesisWorkflow Start1 o-Cresol (Nucleophile Precursor) Base K2CO3 / DMF (Deprotonation & Solvation) Start1->Base Start2 2-Chloro-N-phenylacetamide (Electrophile) Reaction SN2 Displacement (80°C, 4-6 hours) Start2->Reaction Intermediate Potassium 2-methylphenoxide (Active Nucleophile) Base->Intermediate - KHCO3 Intermediate->Reaction Workup Aqueous Quench & Extraction (Removal of salts/DMF) Reaction->Workup Crude Mixture Purification Recrystallization (EtOH) (Product Isolation) Workup->Purification Organic Phase Product 2-(2-methylphenoxy)-N-phenylacetamide (Target Compound) Purification->Product Pure Crystals

Fig 1. Synthetic workflow for 2-(2-methylphenoxy)-N-phenylacetamide via SN2 etherification.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the reaction is set up with a slight excess of the phenolic nucleophile and base to drive the reaction to completion.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in System
2-Chloro-N-phenylacetamide169.611.01.69 gElectrophile (Limiting Reagent)
o-Cresol (2-Methylphenol)108.141.21.30 g (1.25 mL)Nucleophile Precursor
Potassium Carbonate (

)
138.211.52.07 gMild Base
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Nucleophile Activation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.30 g (1.2 mmol) of o-cresol and 15.0 mL of anhydrous DMF to the flask. Stir to achieve a homogeneous solution.

  • Add 2.07 g (1.5 mmol) of finely powdered, anhydrous

    
    .
    
  • Stir the suspension at room temperature for 30 minutes. Validation Check: The solution may develop a slight yellow tint, indicating the formation of the potassium 2-methylphenoxide intermediate.

Phase 2:


 Coupling 
5. Add 1.69 g (1.0 mmol) of 2-chloro-N-phenylacetamide to the reaction mixture in one portion[3].
6. Heat the reaction mixture to 80 °C using an oil bath.
7. Self-Validating Monitoring:  After 3 hours, perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3).
  • o-Cresol
    
    
    ≈ 0.65 (UV active, stains with
    
    
    )
  • 2-Chloro-N-phenylacetamide
    
    
    ≈ 0.45
  • Target Product
    
    
    ≈ 0.55
  • Continue heating until the spot corresponding to 2-chloro-N-phenylacetamide is completely consumed (typically 4-6 hours).

Phase 3: Workup and Isolation 9. Cool the reaction mixture to room temperature. 10. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. This step precipitates the crude product and solubilizes the inorganic salts and DMF. 11. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL). 12. Critical Purification Step: Wash the combined organic layers with 5% aqueous


 (2 x 15 mL). Rationale: This deprotonates any unreacted o-cresol, pulling it into the aqueous layer and preventing co-crystallization with the product.
13. Wash the organic layer with brine (20 mL), dry over anhydrous Sodium Sulfate (

), and filter. 14. Concentrate the filtrate under reduced pressure to yield the crude solid.

Phase 4: Final Purification 15. Recrystallize the crude solid from hot absolute ethanol. 16. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. 17. Collect the pure white crystals via vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under a high vacuum.

Analytical Validation

To confirm the integrity of the self-validating system, researchers must perform the following checks:

  • Yield Verification: Expected yield is 75-85% (1.8 - 2.0 g).

  • Purity Check: Melting point analysis should yield a sharp melting point range. A depressed or broad melting point indicates incomplete removal of o-cresol, necessitating a secondary

    
     wash of the redissolved product.
    
  • Structural Confirmation:

    
     NMR (
    
    
    
    or DMSO-
    
    
    ) must show a characteristic singlet for the
    
    
    ether bridge around
    
    
    4.6 - 4.8 ppm, integrating to 2 protons, confirming the successful displacement of the chloride[2].

References

1.[1] Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances. URL: 2.[3] 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide - Synthesis and Disconnections. BenchChem. URL: 3.[2] Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives. ResearchGate. URL:

Sources

Precision N-Alkylation of Phenylacetamide Derivatives: Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of phenylacetamide derivatives (


) is a pivotal transformation in the synthesis of anticonvulsants, analgesics, and peptidomimetics. However, the ambident nature of the amide functionality presents a significant challenge: controlling regioselectivity between N-alkylation  (thermodynamically favored) and O-alkylation  (kinetically favored). This guide provides three validated protocols—Classical Anhydrous (NaH), Phase Transfer Catalysis (PTC), and Microwave-Assisted Synthesis—designed to maximize N-selectivity and yield. We integrate Hard-Soft Acid-Base (HSAB) theory to explain the causality behind reagent choices, ensuring reproducible success in drug discovery workflows.

Mechanistic Insight & Regiocontrol

The Ambident Nucleophile Challenge

Amide anions are resonance-stabilized hybrids with negative charge density delocalized between the nitrogen and oxygen atoms.

  • N-Alkylation: Produces the thermodynamically stable amide. Favored by soft electrophiles and conditions that allow equilibration.

  • O-Alkylation: Produces the imidate ester (often unstable to hydrolysis). Favored by hard electrophiles and irreversible kinetic conditions.

Strategic Control Parameters

To ensure N-alkylation, the experimental design must suppress O-attack.

ParameterN-Alkylation FavorabilityO-Alkylation Favorability
Leaving Group Soft (Iodide, Bromide)Hard (Sulfate, Sulfonate, Triflate)
Solvent Non-polar or Polar Aprotic (DMF, THF)Polar Protic / Highly Solvating
Counter-ion Associated ions (

,

) shield Oxygen
Dissociated ions (

,

) expose Oxygen
Temperature Higher (Thermodynamic control)Lower (Kinetic control)
Pathway Visualization

The following diagram illustrates the bifurcation between N- and O-alkylation pathways based on transition state energy and reagent hardness.

AmideAlkylation Amide Phenylacetamide (Starting Material) Base Base Deprotonation (NaH, KOH/PTC) Amide->Base Anion Ambident Anion [N-C=O <-> N=C-O]- Base->Anion N_Path Soft Electrophile (R-I) Thermodynamic Control N_Product N-Alkylated Product (Target Amide) Anion->N_Product  Path A (Major) O_Product O-Alkylated Product (Imidate Ester) Anion->O_Product  Path B (Minor) O_Path Hard Electrophile (R-OTf) Kinetic Control

Figure 1: Mechanistic bifurcation of amide alkylation. Path A is favored by using alkyl iodides and thermodynamic conditions.

Experimental Protocols

Method A: Classical Anhydrous Alkylation (NaH/DMF)

Best for: Valuable substrates, unreactive alkyl halides, and when strict stoichiometry is required. Mechanism: Irreversible deprotonation by Sodium Hydride (NaH) generates a "naked" anion in polar aprotic solvent.

Materials
  • Phenylacetamide derivative (1.0 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl Halide (R-I or R-Br) (1.1 – 1.2 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) or THF

  • Ammonium Chloride (sat. aq.) for quenching

Protocol Steps
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvent Prep: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Deprotonation:

    • Cool the solvent to 0°C.

    • Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Add the phenylacetamide substrate dissolved in minimal DMF dropwise.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution should turn clear or slightly yellow, indicating anion formation.

  • Alkylation:

    • Cool back to 0°C (optional, depending on R-X reactivity).

    • Add Alkyl Halide dropwise.

    • Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with

      
       (5x) to remove DMF, then Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.[2]
      
Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, "Green" chemistry requirements, and moisture-sensitive substrates that tolerate base. Mechanism: An interfacial mechanism where a quaternary ammonium salt transports the hydroxide ion into the organic phase (or interface) to deprotonate the amide.

Materials
  • Phenylacetamide derivative (1.0 equiv)[1]

  • Toluene or Benzene (Solvent)

  • 50% aqueous NaOH or solid KOH (powdered)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5–10 mol%)

  • Alkyl Halide (1.2 equiv)

Protocol Steps
  • Setup: In a round bottom flask, dissolve the substrate and Alkyl Halide in Toluene.

  • Catalyst Addition: Add the PTC catalyst (TBAB, 10 mol%).

  • Base Addition: Add 50% NaOH solution (or finely powdered KOH).

  • Reaction:

    • Vigorously stir the biphasic mixture. Crucial: High agitation speed (>800 rpm) is required to maximize interfacial area.

    • Heat to 40–60°C if reaction is sluggish.

    • Time: 1–6 hours.

  • Workup:

    • Separate phases.

    • Wash organic phase with water and dilute HCl (to remove unreacted amine traces if any).

    • Evaporate solvent. (Often yields pure product without chromatography).

Method C: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS), library generation, and rapid optimization. Mechanism: Dielectric heating accelerates the reaction rate, often overcoming the activation energy for difficult substrates in minutes.

Protocol Steps
  • Mixing: In a microwave vial, mix Phenylacetamide (1.0 equiv), Alkyl Halide (1.2 equiv), and Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Catalyst: Add TBAB (10 mol%).

  • Irradiation:

    • Cap the vial.

    • Irradiate at 100–150 Watts (maintaining ~80–100°C).

    • Time: 2–10 minutes.

  • Extraction: Add Ethyl Acetate to the solid residue, filter off inorganic salts, and concentrate.

Workflow & Troubleshooting

Decision Logic for Method Selection

The following workflow guides the researcher to the optimal protocol based on substrate properties.

MethodSelection Start Substrate Analysis: Phenylacetamide Derivative Scale Is the reaction Scale > 5g? Start->Scale Moisture Is substrate moisture sensitive? Scale->Moisture No MethodB Method B: PTC (Toluene/NaOH) (Scalable/Green) Scale->MethodB Yes HTS Is this for Library/HTS? Moisture->HTS No MethodA Method A: NaH/DMF (High Precision) Moisture->MethodA Yes (Strictly Anhydrous) HTS->MethodB No (Standard Lab Prep) MethodC Method C: Microwave (Rapid/Solvent-Free) HTS->MethodC Yes

Figure 2: Decision tree for selecting the optimal N-alkylation protocol.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Base too weak; Poor solubility.Switch from

to NaH or KOH. Change solvent to DMSO/DMF.
O-Alkylation Observed Hard Leaving Group; Kinetic Control.Use Alkyl Iodides instead of Sulfates. Increase temperature to favor thermodynamic N-product.
Dialkylation Primary amide substrate (

).
Use bulky protecting group or strict 1.0 equiv base/electrophile control. Switch to reductive alkylation (aldehyde + reductant).
Hydrolysis of Amide Base too strong/wet; High Temp.Ensure anhydrous conditions (Method A). Lower temperature.

Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Handle only under inert gas. Quench excess NaH with isopropanol or solid ammonium chloride before adding water.

  • Alkyl Halides: Potent alkylating agents. Many are carcinogenic (e.g., Methyl Iodide). Use in a fume hood.

  • DMF: Hepat

Sources

Technical Application Note: Recrystallization Solvents for Purifying 2-(2-methylphenoxy)-N-phenylacetamide

[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The purification of 2-(2-methylphenoxy)-N-phenylacetamide presents a classic challenge in organic process development: balancing the solubility of a molecule containing both a polar amide core and significant lipophilic domains (two aromatic rings, one methylated).[1][2][3]

This compound belongs to the N-phenylphenoxyacetamide class, often synthesized via the Schotten-Baumann reaction or direct coupling of 2-methylphenoxyacetic acid and aniline.[1][2] Common impurities include unreacted aniline (basic), 2-methylphenoxyacetic acid (acidic), and coupling byproducts (e.g., dicyclohexylurea).[1][2][3][4][5]

While column chromatography is effective for small scales, recrystallization is the preferred method for scaling due to its ability to reject structural homologs and improve crystallinity for downstream formulation.[4][5] This guide outlines the optimal solvent systems and protocols based on the physicochemical properties of the phenoxyacetamide scaffold.

Solvent System Selection Strategy

The selection of a recrystallization solvent for this compound is governed by the "Like Dissolves Like" principle, modified for the specific functional groups present.[5]

  • The Amide/Ether Linkage: Requires a solvent with some polarity (hydrogen bonding capability) to disrupt the crystal lattice.[1][3][5]

  • The Aromatic Rings (Tolyl & Phenyl): Require non-polar character to maintain solubility at high temperatures.[1][3][5]

Comparative Solvent Matrix
Solvent SystemClassificationSuitabilityMechanism of Action
Ethanol / Water Polar / ProticHigh (Preferred) High solubility of the amide in hot ethanol; water acts as an anti-solvent to drastically reduce solubility upon cooling.[1][2][3] Excellent for removing inorganic salts and polar impurities.[2][4][5]
Ethyl Acetate / Hexane Polar Aprotic / Non-polarHigh (Alternative) Ideal if the compound "oils out" in aqueous mixtures.[1][3][4][5] Ethyl acetate dissolves the compound well; hexane selectively precipitates it while keeping non-polar impurities (oils) in solution.[3][5]
Toluene Aromatic / Non-polarModerateGood for very lipophilic analogs.[1][2][4][5] High boiling point (110°C) allows for excellent solubility differentials, but removal of residual solvent is difficult.[3][4][5]
Methanol Polar / ProticLowoften too soluble; difficult to induce crystallization without excessive cooling or water addition, which risks oiling out.[4][5]

Detailed Experimental Protocols

Protocol A: The Ethanol-Water System (Standard Method)

Best for removing unreacted starting materials and inorganic salts.[1][2][3]

Prerequisites:

  • Crude 2-(2-methylphenoxy)-N-phenylacetamide.[1][2][3]

  • Solvents: 95% Ethanol (EtOH), Deionized Water (

    
    ).[1][3][4][5]
    

Step-by-Step Procedure:

  • Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL EtOH. Heat to boiling. If it dissolves, add water dropwise until persistent cloudiness appears.[2][4][5][6] Re-heat to clear. If this works, proceed.

  • Dissolution: Transfer the bulk crude solid to an Erlenmeyer flask. Add the minimum amount of boiling EtOH required to just dissolve the solid.[5]

    • Note: Keep the flask on a hot plate/steam bath. Add EtOH in small portions.

  • Hot Filtration (Critical for Purity): If the solution is dark or contains insoluble particles (dust, drying agents), filter the hot solution through a pre-warmed funnel with fluted filter paper.[3][4][5]

    • Why? Cold funnels cause premature crystallization, clogging the stem.[4][5]

  • Nucleation (The Anti-Solvent Step):

    • Keep the filtrate near boiling.[4][5]

    • Slowly add hot

      
       via pipette.[2][4][5][6]
      
    • Stop immediately when a faint, permanent turbidity (cloudiness) is observed.[1][3][4][5]

    • Add 1-2 drops of hot EtOH to clear the solution again.[1][2]

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Stage 1: Allow to cool to room temperature undisturbed (approx. 30-60 mins). Rapid cooling here causes oiling out.[1][2][3][4][7]

    • Stage 2: Once crystals form, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with a cold (0°C) mixture of 50:50 EtOH:Water.

    • Caution: Do not use pure EtOH; it will redissolve your product.[1][2][4][5]

  • Drying: Dry in a vacuum oven at 40°C or air dry until constant weight.

Protocol B: The Ethyl Acetate-Hexane System (Lipophilic Alternative)

Best if the compound forms an oil in water-based systems.[1][2][3]

  • Dissolution: Dissolve the crude solid in the minimum volume of boiling Ethyl Acetate (EtOAc).

  • Precipitation: Remove from heat source but keep hot. Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.[3][5]

  • Clearing: Add a few drops of EtOAc to restore clarity.[1][2][4][5]

  • Cooling: Allow to cool slowly. If an oil separates at the bottom, reheat and add slightly more EtOAc, then cool more slowly with vigorous stirring.

Process Logic & Troubleshooting (The "Why")

The success of this purification relies on understanding the failure modes of phenoxyacetamides.[5]

The "Oiling Out" Phenomenon

Phenoxyacetamides often separate as a liquid (oil) rather than a solid when the temperature drops, particularly in water-alcohol mixtures.[5] This occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities or solvent saturation.[5]

  • Solution: Use the Seeding Technique .[1][3][4][5] Save a tiny crystal of crude material. When the hot solution cools slightly (but is still clear), drop the seed crystal in. This provides a nucleation site for the lattice to grow, preventing the amorphous oil phase.[4][5]

Impurity Management

Recrystallization removes impurities based on solubility differences, but chemical washes prior to recrystallization are far more efficient for specific contaminants.[4][5]

  • Acidic Impurities (2-methylphenoxyacetic acid): If the crude is acidic, wash the organic layer (during workup) with 1M NaHCO₃.[1][3][5]

  • Basic Impurities (Aniline): If the crude smells of amines, wash with 1M HCl.[3][4][5]

  • Colored Impurities: Use activated charcoal during the hot filtration step (Step 3 of Protocol A).[1][3][5]

Visual Workflow (Graphviz)[1][2][3][5]

The following diagram illustrates the decision matrix for purifying this compound.

RecrystallizationWorkflowStartCrude 2-(2-methylphenoxy)-N-phenylacetamideSolubilityCheckSolubility Test:Dissolves in Hot EtOH?Start->SolubilityCheckDissolveEtOHDissolve in Min. Boiling EtOHSolubilityCheck->DissolveEtOHYesAlternativeSwitch to EtOAc/Hexane SystemSolubilityCheck->AlternativeNoHotFilterHot Filtration(Remove insolubles/charcoal)DissolveEtOH->HotFilterAddWaterAdd Hot Water to Turbidity(Anti-solvent addition)HotFilter->AddWaterClearSolAdd drops of EtOH to clearAddWater->ClearSolCoolingSlow Cooling to RT(Avoid agitation)ClearSol->CoolingCheckOilDid it Oil Out?Cooling->CheckOilReheatReheat & Add more EtOHCheckOil->ReheatYes (Oil formed)IceBathIce Bath (0°C)CheckOil->IceBathNo (Crystals formed)SeedAdd Seed CrystalReheat->SeedSeed->CoolingFilterVacuum FiltrationIceBath->FilterWashWash with Cold 1:1 EtOH:H2OFilter->WashDryDry (Vac Oven/Air)Wash->Dry

Caption: Decision tree for the recrystallization of phenoxyacetamides, highlighting the critical intervention point for "oiling out".

References

  • Royal Society of Chemistry. (2014).[3][4][5][8] Synthesis and characterization of phenoxyacetamide derivatives. Supplementary Information regarding general purification of acetamide analogs. Link

  • National Institutes of Health (PMC). (2011).[3][5] Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives. Describes recrystallization of N-phenylacetamides from ethanol systems. Link

  • Organic Syntheses. (1922).[2][3][4][5] Phenylacetamide.[1][2][4][5][7][9][10] Org. Synth. 1922, 2,[3][5] 63. Provides foundational solubility data for phenylacetamides in water and ethanol. Link

  • BenchChem. (2025).[2][3][4][5][7] Technical Support: N-ethyl-2-oxo-2-phenylacetamide Synthesis. Discusses solvent selection (EtOAc/Hexane) for lipophilic phenylacetamides. Link[1][2][3][5]

Application Note: High-Efficiency Microwave-Assisted Synthesis of Phenoxy Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Lead Generation, Green Chemistry, and Library Synthesis

Introduction and Pharmacological Context

Phenoxy acetamides and their derivatives represent a highly privileged scaffold in medicinal chemistry. Molecules containing the 2-phenoxy-N-phenylacetamide core exhibit a broad spectrum of biological activities, including anesthetic, anti-arrhythmic, anti-inflammatory, and anti-Alzheimer's properties[1][2]. Traditionally, the synthesis of these compounds via the nucleophilic substitution of 2-chloroacetamides with substituted phenols requires prolonged heating (often 6 to 12 hours) under reflux conditions, frequently resulting in thermal degradation, side-product formation, and moderate yields[3][4].

The integration of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, microwave irradiation provides uniform, rapid, and selective heating of polar intermediates, drastically reducing reaction times from hours to mere minutes while significantly improving product purity and yield[5].

Mechanistic Causality: Why Microwave Irradiation?

The success of this protocol relies on the fundamental physics of microwave dielectric heating. In a conventional thermal system, heat is transferred through the vessel walls via conduction, leading to temperature gradients. In MAOS, microwave energy directly couples with the molecules in the reaction mixture.

The synthesis of phenoxy acetamides proceeds via an


 mechanism. The addition of a mild base (such as anhydrous 

) deprotonates the substituted phenol to form a highly polar phenoxide anion. Both the phenoxide intermediate and the preferred solvents (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile) possess high loss tangents (

). This allows them to absorb microwave energy efficiently, creating localized superheating that rapidly overcomes the activation energy barrier of the nucleophilic attack on the 2-chloro-N-arylacetamide[4][6]. Furthermore,

is preferred over stronger bases like

or

because it minimizes the risk of amide bond hydrolysis under high-temperature conditions.
Reaction Workflow

G Phenol Substituted Phenol (Ar-OH) Base Base (e.g., K2CO3) Deprotonation Phenol->Base Step 1 Phenoxide Phenoxide Intermediate (Ar-O⁻ K⁺) Base->Phenoxide Forms Microwave Microwave Irradiation (Dielectric Heating) Phenoxide->Microwave + Reactant Chloroacetamide 2-Chloro-N-arylacetamide (Cl-CH2-CO-NH-Ar') Chloroacetamide->Microwave + Reactant Product Phenoxy Acetamide (Ar-O-CH2-CO-NH-Ar') Microwave->Product SN2 Substitution

Figure 1: Mechanistic workflow for the microwave-assisted synthesis of phenoxy acetamides.

Quantitative Data and Condition Optimization

To establish a self-validating protocol, empirical data comparing solvent and base combinations is critical. As shown in Table 1, the use of DMF with


 provides the optimal environment for microwave absorption and reaction completion. Table 2 highlights the dramatic efficiency gains of MAOS over conventional heating.

Table 1: Optimization of Solvent and Base under Microwave Conditions (100 °C, 10 min)

SolventDielectric Constant (

)
BaseConversion (%)Purity (LC-MS)
Ethanol24.5

65%Moderate (Hydrolysis noted)
Acetonitrile35.9

88%High
DMF36.7

>95%Excellent
Solvent-FreeN/A

75%Moderate (Incomplete mixing)

Table 2: Comparative Analysis: Conventional vs. Microwave Synthesis[5]

ParameterConventional RefluxMicrowave Irradiation
Heating Source Oil Bath / Heating MantleDedicated Microwave Synthesizer
Reaction Time 6 – 12 Hours5 – 10 Minutes
Temperature 82 °C (Acetonitrile reflux)100 °C (Pressurized vial)
Average Yield 55% – 65%85% – 95%
Environmental Impact High solvent loss, high energyGreen chemistry compliant, low energy

Standard Operating Protocol: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system. By monitoring pressure and temperature dynamically, the researcher can ensure the reaction proceeds safely and completely.

Reagents and Equipment
  • Substrates: Substituted phenol (1.0 mmol), 2-Chloro-N-arylacetamide (1.1 mmol).

  • Reagents: Anhydrous Potassium Carbonate (

    
    , 1.5 mmol).
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF, 3.0 mL).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring. 10 mL pressure-rated microwave glass vial with a crimp cap and Teflon septum.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Weigh 1.0 mmol of the substituted phenol and transfer it into the 10 mL microwave vial.

  • Add 1.5 mmol of finely powdered, anhydrous

    
    . Expert Insight: Ensure the 
    
    
    
    is freshly oven-dried. Moisture can lead to competitive hydrolysis of the chloroacetamide.
  • Add 3.0 mL of anhydrous DMF to the vial and insert a Teflon-coated magnetic stir bar.

  • Stir the mixture at room temperature for 2 minutes to facilitate the formation of the phenoxide ion (a slight color change to pale yellow may be observed).

  • Add 1.1 mmol of the 2-chloro-N-arylacetamide to the mixture.

  • Seal the vial securely with the crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave cavity.

  • Program the microwave synthesizer with the following parameters:

    • Target Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Maximum Power: 150 W (Dynamic power modulation)

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High (900 rpm)

  • Initiate the sequence. Self-Validation Check: The microwave should dynamically reduce power to ~20-30 W once the 100 °C target is reached. If power remains high, check for sensor misalignment or insufficient solvent volume.

Step 3: Workup and Isolation

  • Allow the microwave to actively cool the vial to below 40 °C using compressed air before removing it from the cavity.

  • Decrimp the vial and pour the reaction mixture into a beaker containing 30 mL of crushed ice-water.

  • Stir vigorously for 10 minutes. The phenoxy acetamide product will precipitate as a solid, while the DMF and inorganic salts remain in the aqueous phase.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (

    
     mL) to remove residual DMF.
    
  • Purification: Recrystallize the crude product from hot ethanol.

  • Analytical Validation: Confirm product identity and purity via TLC (Hexane:Ethyl Acetate, 7:3), FT-IR (look for the characteristic amide carbonyl stretch at ~1650-1675 cm⁻¹), and

    
    -NMR (confirming the singlet of the -O-CH₂- protons around 
    
    
    
    4.5-5.0 ppm)[2][6].

Troubleshooting and Safety Considerations

  • Vial Overpressurization: DMF expands significantly when superheated. Never exceed 50% of the vial's total volume (e.g., max 5 mL in a 10 mL vial).

  • Incomplete Conversion: If TLC indicates unreacted phenol, ensure the

    
     is strictly anhydrous. Alternatively, increase the hold time by 2-3 minutes. Do not increase the temperature beyond 120 °C, as this may trigger thermal degradation of the amide bond.
    
  • Oily Products: If the product oils out instead of precipitating during the ice-water quench, it indicates residual DMF or a low-melting-point derivative. Extract the aqueous layer with Ethyl Acetate (

    
     mL), wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

References

  • Liliana Perianu, Burhan Khafaf, George Mihai Nitulescu, Mircea Iovu. "Microwave - assisted Synthesis of 2-p-Amino-Salicyloxyacetanilides." ResearchGate, June 2010. Available at:[Link]

  • National Institutes of Health (NIH). "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives." PMC, February 2021. Available at:[Link]

  • Yanni Amals et al. "Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline." IOSR Journal of Pharmacy (IOSRPHR), January 2012. Available at:[Link]

  • Ahmed F. Darweesh et al. "Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]." ACS Omega, February 2024. Available at:[Link]

  • Taylor & Francis. "Synthesis of some N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives and their anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, August 2011. Available at:[Link]

  • Akshay R. Yadav et al. "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry, April 2020. Available at:[Link]

Sources

Thin Layer Chromatography (TLC) systems for monitoring acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical field guide for researchers monitoring the synthesis of acetamide and its derivatives. It prioritizes practical, high-fidelity separation strategies over generic textbook descriptions.

Executive Summary & Challenge Analysis

Synthesizing acetamide (


) or its derivatives presents a unique monitoring challenge compared to standard organic transformations.
  • High Polarity: Simple acetamides are water-soluble and highly polar, often adhering to the baseline in standard EtOAc/Hexane systems.

  • UV Invisibility: Unlike aromatic amides, aliphatic acetamides lack significant conjugation, rendering them nearly invisible under standard UV (254 nm) visualization unless high concentrations are used.

  • Interference: Common starting materials like ammonium acetate (

    
    ) are salts that streak or decompose on silica, obscuring the product region.
    

This guide details a Dual-Visualization Protocol and a Polar-Mobile Phase Strategy to resolve these issues.

Mobile Phase Strategy: The "Polarity Ladder"

Standard "30% EtOAc in Hexane" is insufficient for acetamide. The analyte requires a mobile phase capable of disrupting hydrogen bonding with the silica stationary phase.

Recommended Solvent Systems
SystemComposition (v/v)Target AnalyteRf Range (Acetamide)Notes
A (Standard) 10% MeOH in DCM General Acetamides0.35 – 0.45Best balance of polarity and volatility.
B (Green) 100% Ethyl Acetate Less polar derivatives0.10 – 0.20often too weak for simple acetamide; good for N-substituted.
C (High Polarity) DCM : MeOH : NH₄OH (89:10:1) Free Amines / Polar Amides0.40 – 0.60Ammonia suppresses tailing of starting amines.
D (Alternative) EtOAc : EtOH (3:1) Green Alternative0.30 – 0.50Replaces DCM systems; excellent separation power.

Critical Insight: If monitoring the reaction of Acetic Acid + Amine , add 1% Acetic Acid to the mobile phase. This keeps the unreacted starting acid protonated (


) rather than ionized (

), preventing it from streaking at the baseline and masking the amide product.

Visualization Protocols

Since acetamide is UV-inactive, "looking for the spot" under a lamp is a recipe for false negatives. You must use chemical derivatization.

Method A: The "Disappearance" Check (Ninhydrin)

Best for: Confirming consumption of starting amine/ammonium salt.

  • Dip plate in Ninhydrin stain.[1]

  • Heat at 110°C for 2-3 minutes.

  • Result: Starting amines turn Deep Blue/Purple . Acetamide (product) will either not stain or turn a very faint yellow/brown.

Method B: The "Specific" Amide Stain (Chlorine/Tolidine)

Best for: Direct confirmation of the acetamide product. This is the "Gold Standard" for non-UV active amides. Also known as the Rydon-Smith method. It relies on chlorinating the amide nitrogen, then oxidizing a visualizer.[2]

Protocol:

  • Elute and dry the TLC plate thoroughly.[1]

  • Chlorination: Place the dry plate in a chamber containing

    
     gas (generated by mixing KMnO₄ + HCl in a beaker) for 2 minutes.
    
    • Alternative: Spray with 2% tert-butyl hypochlorite in cyclohexane.

  • Aeration (Crucial): Remove plate and let it air dry in a fume hood for 10-15 minutes. You must remove excess free chlorine, or the whole plate will turn black in the next step.

  • Visualization: Spray with o-Tolidine/KI reagent (or Starch-Iodide solution).

  • Result: Acetamide appears as a Dark Blue/Black spot on a white background.[3]

Method C: The Universal Oxidizer (PMA)

Best for: General impurity profiling.

  • Dip in Phosphomolybdic Acid (PMA) solution (10% in EtOH).

  • Heat vigorously (heat gun).

  • Result: Acetamide appears as a Dark Green/Blue spot on a yellow background.

Experimental Workflow & Logic

The following diagram illustrates the decision logic for selecting the correct visualization method based on the specific acetamide derivative being synthesized.

TLC_Logic Start Start: Reaction Monitoring CheckUV Step 1: UV Check (254 nm) Start->CheckUV IsAromatic Is Product Aromatic? (e.g., N-phenylacetamide) CheckUV->IsAromatic UV_Yes Visualization: UV Lamp (Dark Spot on Green) IsAromatic->UV_Yes Yes UV_No Visualization: Chemical Stain Required IsAromatic->UV_No No (Aliphatic) Stain_Choice Select Stain Strategy UV_No->Stain_Choice Method_Nin Method A: Ninhydrin (Monitor SM Disappearance) Stain_Choice->Method_Nin Check Amine Consumption Method_Cl Method B: Chlorine/Tolidine (Specific Amide Detection) Stain_Choice->Method_Cl Confirm Amide Product Method_PMA Method C: PMA/Heat (General Organic) Stain_Choice->Method_PMA General Screen

Figure 1: Decision matrix for visualizing acetamide derivatives. Note that for aliphatic acetamides, UV is ineffective, necessitating the Chlorine/Tolidine or Ninhydrin pathways.

Troubleshooting & Optimization

Problem: "The Starting Material Stays at the Baseline"

Cause: Ammonium acetate or free amines are forming salts with the silica silanols. Solution: Add 1% Ammonium Hydroxide (


)  or Triethylamine (

)
to your DCM:MeOH mobile phase. This basifies the silica, keeping the amine free and mobile.
Problem: "The Product Spot is Streaking"

Cause: Sample overload or incomplete solubility. Acetamide has high melting point and crystallizes easily. Solution:

  • Dilute: Spot less material.

  • Solvent: Ensure the sample is fully dissolved in MeOH before spotting.

  • Co-spotting: Always run three lanes: [Reactant] | [Co-spot] | [Reaction Mixture]. This confirms if the "new spot" is actually new or just the reactant moving differently in the crude matrix.

References

  • Menschutkin, N. (1884). Velocity of Amide Formation. Journal für Praktische Chemie.
  • Organic Syntheses. Acetamide. Org. Synth. 1923, 3,[4] 3.

  • University of Rochester. How To: Monitor by TLC. (General protocols on co-spotting and solvent selection).

  • Bitesize Bio. Thin Layer Chromatography: The Basics & Visualization. (Overview of staining mechanisms).

  • Reach Devices. TLC Stains and Recipes. (Detailed recipes for PMA, Ninhydrin, and Chlorine-based stains).

  • Sherma, J. Thin-Layer Chromatography in Drug Analysis. (Context for pharmaceutical monitoring of amides).

Sources

Application Note: In Vitro Pharmacological Profiling of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, assay causality, and step-by-step in vitro validation protocols.

Introduction & Mechanistic Rationale

The compound 2-(2-methylphenoxy)-N-phenylacetamide belongs to the phenoxyacetamide chemical class, a highly versatile scaffold in medicinal chemistry. Recent high-throughput screening campaigns and in silico modeling have identified phenoxyacetamide derivatives as potent modulators across two highly distinct biological targets:

  • SARS-CoV-2 Main Protease (Mpro): Acting as non-covalent or reversible covalent inhibitors[1].

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Acting as antagonists to block capsaicin- or acid-induced calcium influx in pain and neurogenic inflammation models[2].

The Threat of Pan-Assay Interference (PAINS)

Before committing resources to extensive profiling, it is critical to address the physicochemical liabilities of lipophilic phenoxyacetamides. While this specific scaffold generally passes in silico PAINS (Pan-Assay Interference Compounds) filters, lipophilic small molecules are notorious for forming colloidal aggregates in aqueous buffers[3]. These aggregates can non-specifically sequester enzymes or physically block ion channels, leading to false-positive readouts.

To ensure trustworthiness and self-validation , the protocols below are engineered with specific biochemical countermeasures—such as the inclusion of zwitterionic detergents (CHAPS) and the elimination of allosteric assay artifacts (probenecid)—to guarantee that any observed activity is driven by true stoichiometric binding.

Assay Workflow & Logical Architecture

The following diagram illustrates the orthogonal screening architecture designed to evaluate the dual-target potential of 2-(2-methylphenoxy)-N-phenylacetamide while rigorously filtering out artifactual interference.

G Start Compound: 2-(2-methylphenoxy)-N-phenylacetamide PAINS Colloidal Aggregation & PAINS Triage Start->PAINS Branch1 Enzymatic Profiling (SARS-CoV-2 Mpro) PAINS->Branch1 Pass Branch2 Cell-Based Profiling (TRPV1 Antagonism) PAINS->Branch2 Pass FRET FRET Cleavage Assay (CHAPS/DTT Buffer) Branch1->FRET FLIPR FLIPR Calcium Flux (Probenecid-Free) Branch2->FLIPR Data IC50 Determination & Hit Validation FRET->Data FLIPR->Data

Workflow for in vitro profiling of 2-(2-methylphenoxy)-N-phenylacetamide.

Protocol 1: SARS-CoV-2 Mpro FRET-Based Enzymatic Assay

Scientific Grounding & Causality

The Mpro assay utilizes a Förster Resonance Energy Transfer (FRET) substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). When the intact substrate is cleaved by Mpro, the Edans fluorophore is separated from the Dabcyl quencher, resulting in a measurable fluorescent signal.

Critical Reagent Choices:

  • Buffer Selection (Tris vs. HEPES): We utilize Tris-HCl over HEPES. Studies have demonstrated that HEPES buffers can lead to a lower fluorescence increase over time, dampening the assay's dynamic range[4].

  • Dithiothreitol (DTT): Mpro relies on a highly reactive catalytic dyad (Cys145/His41). The inclusion of 1-2 mM DTT is mandatory to maintain a reducing environment, preventing artifactual inhibition via cysteine oxidation[4].

  • CHAPS Detergent: To prevent the phenoxyacetamide from forming colloidal aggregates that non-specifically inhibit the protease, 0.05% CHAPS is added. CHAPS disrupts aggregates without denaturing the enzyme[4].

Step-by-Step Methodology
  • Buffer Preparation: Prepare the Assay Buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.05% CHAPS. Keep on ice.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(2-methylphenoxy)-N-phenylacetamide in 100% DMSO.

  • Enzyme Pre-Incubation: In a black 384-well microplate, add 10 µL of recombinant SARS-CoV-2 Mpro (diluted in Assay Buffer to a final well concentration of 300 nM)[4]. Add 1 µL of the diluted test compound. Incubate the plate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final well concentration of 25 µM) to all wells to initiate the reaction[4].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 15 minutes at Ex/Em = 340 nm / 490 nm.

  • Data Extraction: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve (Relative Fluorescence Units per second, RFU/s)[4].
    

Protocol 2: TRPV1 FLIPR High-Throughput Calcium Flux Assay

Scientific Grounding & Causality

TRPV1 is a non-selective cation channel. Activation by agonists (like capsaicin) causes a massive influx of intracellular calcium (


). To test 2-(2-methylphenoxy)-N-phenylacetamide as an antagonist, we measure its ability to block this capsaicin-induced influx.

Critical Reagent Choices:

  • Probenecid-Free Environment: Traditional calcium dyes require probenecid, an organic anion transporter inhibitor, to prevent the dye from leaking out of the cell. However, probenecid is a known nuisance compound that can allosterically interact with GPCRs and ion channels. By using the FLIPR Calcium 6 Assay Kit (which utilizes a proprietary masking and quench technology), we completely eliminate probenecid from the assay, preserving native receptor pharmacology[5].

  • Wash-Free Protocol: Removing wash steps prevents the detachment of HEK293 cells, ensuring a uniform monolayer and reducing well-to-well variability[5].

Step-by-Step Methodology
  • Cell Plating: Seed HEK293 cells stably expressing human TRPV1 into a black-walled, clear-bottom 384-well plate at a density of 15,000 cells/well in 25 µL of DMEM (10% FBS). Incubate overnight at 37°C, 5%

    
    [2].
    
  • Dye Loading: Remove the plate from the incubator. Add 25 µL of FLIPR Calcium 6 dye (prepared in Hank’s Balanced Salt Solution with 20 mM HEPES, pH 7.4) directly to the wells. Do not add probenecid. Incubate for 2 hours at 37°C[5].

  • Compound Addition (Antagonist Phase): Transfer the plate to the FLIPR instrument. Program the fluidics to add 10 µL of 2-(2-methylphenoxy)-N-phenylacetamide (diluted in HBSS buffer). Monitor baseline fluorescence for 5 minutes to ensure the compound does not possess intrinsic agonistic activity[2].

  • Agonist Challenge: Following the 5-minute pre-incubation, the instrument automatically adds 10 µL of Capsaicin (final concentration 1 µM, equivalent to the

    
    )[2].
    
  • Signal Detection: Record the fluorescence intensity (Ex 485 nm / Em 525 nm) continuously for 3 minutes to capture the transient calcium peak[2].

Data Presentation & Quality Control

To ensure the trustworthiness of the generated data, all quantitative outputs must be standardized. The table below outlines the expected data structure and the strict Quality Control (QC) acceptance criteria required to validate the activity of 2-(2-methylphenoxy)-N-phenylacetamide.

Assay TypeTarget SystemPrimary ReadoutKey Pharmacological ParameterQC Acceptance Criteria (Z'-factor)
Enzymatic SARS-CoV-2 MproFRET Cleavage Velocity (RFU/sec)

(Inhibition Concentration)

(High robustness)
Cell-Based hTRPV1 (HEK293)FLIPR Calcium Flux (Max - Min RFU)

& Hill Slope

(Standard for cell assays)
Counter-Screen Target-Free BufferDynamic Light Scattering (DLS)Aggregation ThresholdNo aggregates

Note: A Hill Slope significantly steeper than 1.0 in either assay is a strong indicator of non-stoichiometric binding or colloidal aggregation, necessitating immediate data invalidation and re-testing under higher detergent concentrations.

References

  • Title: 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies Source: National Institutes of Health (NIH) / PubMed Central URL: 1[1]

  • Title: Calcium assays for the FLIPR System Source: Molecular Devices URL: 5[5]

  • Title: Application Notes and Protocols for Cell-Based Assays of 4-isopropyl-N-(4-methylbenzyl)benzamide, a Putative TRPV1 Antagonist Source: BenchChem URL: 2[2]

  • Title: Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay Source: National Institutes of Health (NIH) / PubMed Central URL: 4[4]

  • Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: National Institutes of Health (NIH) / PubMed Central URL: 3[3]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving yield in the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

You are experiencing yield challenges in the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide . This reaction is a classic Williamson Ether Synthesis between o-cresol (2-methylphenol) and 2-chloro-N-phenylacetamide.

While theoretically straightforward, this specific substrate presents a unique challenge: Steric Hindrance . The methyl group at the ortho position of the phenol ring creates steric bulk near the nucleophilic oxygen, significantly slowing the SN2 attack compared to unsubstituted phenol. Furthermore, the amide moiety on the electrophile is susceptible to hydrolysis under vigorous basic conditions.

This guide provides a self-validating protocol designed to overcome these kinetic barriers using Finkelstein catalysis and Phase Transfer Catalysis (PTC) principles.

Module 1: Reaction Mechanism & Logic

To improve yield, we must first visualize the kinetic bottleneck. The reaction follows an SN2 mechanism.[1][2][3][4][5]

The Kinetic Bottleneck
  • Deprotonation: The base (K₂CO₃) deprotonates o-cresol to form the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of the chloroacetamide.
    
  • The Problem: The ortho-methyl group acts as a "gatekeeper," physically shielding the oxygen. Additionally, Chlorine is a mediocre leaving group.

The Solution: Catalytic Iodide Cycle

We introduce Potassium Iodide (KI).[6] The Iodide ion (I⁻) is a better nucleophile and a better leaving group than Chloride.

  • In-situ Exchange: I⁻ displaces Cl⁻ to form the highly reactive 2-iodo-N-phenylacetamide.

  • Rapid Coupling: The sterically hindered phenoxide can displace the Iodide much faster than the Chloride.

ReactionPathway cluster_0 Reactants cluster_1 Catalytic Cycle (KI) Cresol o-Cresol (Nucleophile Source) Iodo INTERMEDIATE: 2-Iodo-N- phenylacetamide Cresol->Iodo Slow Attack (Steric Hindrance) Chloro 2-Chloro-N- phenylacetamide (Electrophile) Chloro->Iodo Finkelstein Exchange (Fast) Product PRODUCT: 2-(2-methylphenoxy)- N-phenylacetamide Iodo->Product Rapid Substitution (Good Leaving Group) KI KI (Catalyst) KI->Chloro I- initiates

Figure 1: The catalytic iodide cycle bypasses the kinetic penalty of the chloride leaving group.

Module 2: Critical Process Parameters (CPPs)

The following parameters are non-negotiable for high yields (>85%).

ParameterRecommended SettingScientific Rationale
Solvent Acetone (Anhydrous) or MEK Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and more reactive [1]. Acetone is easier to remove than DMF.
Base K₂CO₃ (Anhydrous) Strong enough to deprotonate phenol (pKa ~10) but too weak to deprotonate the amide nitrogen (pKa ~17), preventing N-alkylation side products [2].
Catalyst KI (10-20 mol%) Essential for converting the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein condition) [3].
Stoichiometry 1.0 : 1.1 : 2.0 Use a slight excess (1.1 eq) of the chloroacetamide and 2.0 eq of Base to drive the reaction to completion.
Moisture Strictly Anhydrous Water solvates the nucleophile (reducing reactivity) and can hydrolyze the chloroacetamide to chloroacetic acid.

Module 3: The "Gold Standard" Protocol

Target Scale: 10 mmol Estimated Yield: 85-92%

Materials
  • o-Cresol: 1.08 g (10 mmol)

  • 2-Chloro-N-phenylacetamide: 1.86 g (11 mmol)

  • Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol) - Must be finely powdered and dried.

  • Potassium Iodide (KI): 0.16 g (1 mmol)

  • Acetone (Dry): 30 mL

Step-by-Step Procedure
  • Activation (Critical Step):

    • In a round-bottom flask, combine o-cresol, K₂CO₃, and Acetone.

    • Stir at reflux for 30 minutes before adding the electrophile.

    • Why? This ensures complete formation of the phenoxide anion. You will see the suspension change texture/color slightly.

  • Reaction:

    • Cool slightly and add 2-Chloro-N-phenylacetamide and KI .

    • Return to reflux. Monitor via TLC (Solvent: 30% Ethyl Acetate in Hexane).

    • Time: Typically 4–6 hours with KI (vs. 12+ hours without).

  • Workup (Minimizing Loss):

    • Filtration: Filter off the solid inorganic salts (KCl, KHCO₃) while the solution is warm. Wash the filter cake with warm acetone.

    • Concentration: Evaporate the acetone under reduced pressure. You will be left with a crude solid/oil.

    • Precipitation: Dissolve the residue in a minimum amount of DCM (5 mL) and add cold Hexane (50 mL) with vigorous stirring. The product should precipitate out.

    • Alternative: Recrystallize from Ethanol/Water (1:1).

Module 4: Troubleshooting & FAQ

Use this decision tree to diagnose yield failures.

Troubleshooting Start Low Yield / Impure Product TLC Check TLC of Crude Start->TLC Spots Is Starting Material (Phenol) Visible? TLC->Spots Yes Yes (Incomplete Rxn) Spots->Yes Yes No No (Conversion OK) Spots->No No Action1 Diagnosis: Kinetic Stall Fix: Add KI (Catalyst) Fix: Switch to MEK (Higher Temp) Yes->Action1 NewSpot Is there a baseline spot (remains at origin)? No->NewSpot Hydrolysis Diagnosis: Amide Hydrolysis Cause: Wet Solvent/Base Fix: Dry Acetone over MgSO4 NewSpot->Hydrolysis Yes Workup Diagnosis: Workup Loss Issue: Product soluble in water? Fix: Avoid aqueous wash; use filtration. NewSpot->Workup No

Figure 2: Diagnostic logic for yield optimization.

Frequently Asked Questions

Q: My product is turning brown/red upon drying. Why? A: This indicates oxidation of unreacted o-cresol or trace aniline (if the amide hydrolyzed).

  • Fix: Wash the organic layer with 1M NaOH during workup to remove unreacted phenols, then wash with water. Recrystallize immediately.

Q: Can I use NaOH instead of K₂CO₃ to speed it up? A: Not recommended. NaOH is a strong nucleophile and can attack the amide carbonyl, leading to hydrolysis (breaking the molecule apart). Carbonate bases are "orthogonal"—strong enough for the phenol, weak enough for the amide.

Q: The reaction solidifies into a hard cake. How do I prevent this? A: This is "clumping" of the inorganic salts.

  • Fix: Use overhead mechanical stirring if scaling up (>10g). For smaller scales, add 5-10% DMF to the acetone to improve solubility of the salts.

Q: I don't have KI. Can I use Tetrabutylammonium Bromide (TBAB)? A: Yes. TBAB acts as a Phase Transfer Catalyst (PTC).[7] If using TBAB, switch the solvent to Toluene and use solid K₂CO₃. The TBAB shuttles the phenoxide into the toluene layer [4].

References

  • Williamson Ether Synthesis. Organic Chemistry Portal.[1] (Standard SN2 mechanism and solvent effects). Link

  • Synthesis of aryloxyacetamides. (2023). National Institutes of Health (PMC). Discusses base selection and steric effects in similar substrates. Link

  • Finkelstein Reaction & Catalysis. Calibre Chemicals. Explains the role of KI in accelerating alkyl chloride substitutions. Link

  • Phase Transfer Catalysis. ACS Green Chemistry Institute. Guide to using PTC (TBAB) for ether synthesis in non-polar solvents. Link

Sources

Technical Guide: Minimizing Side Reactions in 2-(2-methylphenoxy)-N-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide via the nucleophilic substitution of 2-chloro-N-phenylacetamide with o-cresol (2-methylphenol).[1] While conceptually a simple Williamson ether synthesis, the presence of the amide functionality introduces specific chemoselectivity challenges.

The core objective is to favor the O-alkylation of the phenoxide while suppressing hydrolysis and N-alkylation (dimerization) of the amide backbone.

The Reaction Scheme

The target transformation relies on the acidity difference between the phenol (


) and the amide N-H (

).

ReactionScheme SM1 2-Chloro-N-phenylacetamide (Electrophile) Product 2-(2-methylphenoxy)-N- phenylacetamide SM1->Product + SM2 o-Cresol (Nucleophile) Intermediate o-Cresolate Anion SM2->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Idealized reaction pathway favoring O-alkylation.

Critical Side Reactions & Mitigation Strategies

A. Hydrolysis of the Chloroacetamide (Competitive Substitution)

The Issue: Water present in the solvent or base competes with the phenoxide ion for the electrophilic carbon. Product: 2-hydroxy-N-phenylacetamide.[1] Mechanism: Hydroxide ions (


) or water attack the 

-carbon of 2-chloro-N-phenylacetamide.[1] Technical Insight: This is most prevalent when using aqueous bases (NaOH/KOH) or hygroscopic solvents (wet Acetone/DMF). Mitigation:
  • Switch Base: Use anhydrous Potassium Carbonate (

    
    )  instead of NaOH. 
    
    
    
    is strong enough to deprotonate the phenol but generates lower concentrations of free hydroxide.
  • Solvent Choice: Use anhydrous Acetone or MEK (Methyl Ethyl Ketone) to facilitate precipitation of the KCl byproduct, driving the reaction forward.

B. N-Alkylation (Amide Dimerization)

The Issue: The amide nitrogen in the starting material or product acts as a nucleophile.[1] Product: N-alkylated dimers/oligomers. Mechanism: If the base is too strong (e.g., NaH, excess NaOH), it deprotonates the amide nitrogen (


). This nitrogen then attacks another molecule of 2-chloro-N-phenylacetamide.[1]
Technical Insight:  This side reaction is the primary reason for "gummy" or "tar-like" impurities.[1]
Mitigation: 
  • pKa Matching: Ensure the base's conjugate acid pKa is between 10 (Phenol) and 16 (Amide). Carbonates (

    
    ) are ideal; Hydrides (
    
    
    
    ) are disastrous.
C. Oxidative Coupling (Color Impurities)

The Issue: Phenols are susceptible to oxidation, forming quinones or coupled biphenols. Symptom: Reaction mixture turns dark pink, red, or brown.[1] Mitigation:

  • Inert Atmosphere: Conduct the reaction under a Nitrogen or Argon blanket.[1]

  • Reagent Quality: Ensure o-cresol is colorless (distill if brown) before use.

Impurity Pathway Visualization

ImpurityPathways SM 2-Chloro-N-phenylacetamide Imp1 Impurity A: 2-Hydroxy-N-phenylacetamide (Hydrolysis) SM->Imp1 + Water Imp2 Impurity B: N-Alkylated Dimer (Amide Attack) SM->Imp2 + StrongBase Target Target Molecule SM->Target + Phenol (K2CO3) Phenol o-Cresol Imp3 Impurity C: Colored Quinones (Oxidation) Phenol->Imp3 + Oxidation Water Presence of H2O / OH- StrongBase Strong Base (pH > 14) Oxidation O2 / Air Exposure

Figure 2: Map of potential impurity generation pathways.

Optimized Experimental Protocol

Standardized for 10 mmol scale. Self-validating via TLC/HPLC monitoring.

Reagents
  • 2-Chloro-N-phenylacetamide: 1.70 g (10 mmol) [Synthesized from Aniline + Chloroacetyl Chloride][1]

  • o-Cresol: 1.19 g (11 mmol, 1.1 eq)[1]

  • Potassium Carbonate (

    
    ):  2.07 g (15 mmol, 1.5 eq) [Anhydrous, powdered]
    
  • Potassium Iodide (KI): 0.08 g (0.5 mmol, 5 mol%) [Catalyst]

  • Solvent: Acetone (Dry, 30 mL) or DMF (10 mL)

Procedure
  • Activation: In a round-bottom flask equipped with a reflux condenser and

    
     inlet, dissolve o-cresol  in the solvent. Add 
    
    
    
    and stir at room temperature for 15 minutes.
    • Why: This generates the phenoxide anion gently.[1]

  • Addition: Add 2-chloro-N-phenylacetamide and the KI catalyst.

    • Why KI? Finkelstein reaction in situ converts the alkyl chloride to a more reactive alkyl iodide, accelerating the SN2 reaction and allowing milder temperatures.

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] Look for the disappearance of the chloroacetamide (

      
      ).
      
  • Work-up:

    • Cool to room temperature.[1]

    • Pour mixture into Ice Water (100 mL). The product should precipitate as a solid.[1][2]

    • Crucial Step: If the product is oily, the reaction may have incomplete conversion or high impurity content. Stir vigorously to induce crystallization.[1]

  • Purification:

    • Filter the solid.[1][2][3]

    • Wash 1: 5% NaOH (aq) – Removes unreacted o-cresol.[1]

    • Wash 2: Water – Removes salts.[1]

    • Recrystallization: Ethanol/Water mixture.[1][3][4]

Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Hydrolysis of starting material due to wet solvent.[1]Dry solvent over molecular sieves.[1] Switch to anhydrous Acetone.
Product is Pink/Red Oxidation of o-cresol.[1]Recrystallize from Ethanol with activated charcoal. Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

atmosphere next time.
High Melting Point (>150°C) Dimerization (N-alkylation).[1]Base was too strong (e.g., NaOH/NaH).[1] Switch to

. Lower reaction temperature.[1]
Strong Phenolic Smell Incomplete removal of o-cresol .[1]Wash crude solid thoroughly with cold 5-10% NaOH solution.[1]
Frequently Asked Questions

Q1: Can I use NaOH instead of K2CO3? A: While possible, NaOH is risky.[1] It increases the concentration of free


, promoting hydrolysis of the chloro-amide bond (Impurity A). If you must use NaOH, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB) to limit the contact between the amide and the aqueous base.

Q2: Why is Potassium Iodide (KI) added? A: KI acts as a nucleophilic catalyst.[1] It displaces the chloride to form an intermediate iodide, which is a better leaving group. This allows the reaction to proceed faster at lower temperatures, reducing the thermal window for side reactions like N-alkylation.

Q3: How do I remove the unreacted 2-chloro-N-phenylacetamide? A: This starting material is neutral and water-insoluble, making it hard to wash away.[1] The best strategy is to drive the reaction to completion by using a slight excess of o-cresol (1.1 eq). Excess o-cresol is easily removed by an alkaline wash (NaOH), whereas excess chloroacetamide requires difficult chromatographic separation.[1]

References

  • PrepChem. "Preparation of 2-chloro-N-phenylacetamide."[1][3][5] PrepChem.com.[1] Accessed Feb 28, 2026.[1] [Link]

  • Omar, R. S., et al. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide."[1][6] Arkivoc, vol. 2021, no.[1][6] 10, pp. 1-13.[1] [Link]

  • Suryawanshi, M. R., et al. "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents."[3] Future Journal of Pharmaceutical Sciences, vol. 8, no. 1, 2022.[1][3] [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic synthetic intermediates and screening hits.

The compound 2-(2-methylphenoxy)-N-phenylacetamide presents a classic formulation challenge. Structurally, it consists of an acetamide core flanked by two aromatic systems (a phenyl ring and an ortho-cresol derivative). This dual-aromatic, non-ionizable structure classifies it as a "brick-dust" and "grease-ball" hybrid molecule[1]. It possesses high lipophilicity (driving it out of water) and strong intermolecular hydrogen bonding potential via the amide core (creating a stable, high-energy crystal lattice that resists dissolution).

This guide provides field-proven, mechanistically grounded strategies to overcome these challenges for both in vitro and in vivo applications.

Diagnostic Formulation Workflow

Before altering your experimental design, use the following decision matrix to select the most thermodynamically stable and biologically compatible solubilization strategy for your specific assay.

Workflow Start Compound Insoluble in Aqueous Buffer CheckApp Is the downstream application tolerant to organic solvents? Start->CheckApp YesOrg Yes (e.g., Biochemical Assays) CheckApp->YesOrg Yes NoOrg No (e.g., Cell Culture, In Vivo) CheckApp->NoOrg No CoSolvent Use Co-solvent System (DMSO + Tween-80) YesOrg->CoSolvent Cyclo Use Cyclodextrin Complexation (HP-β-CD) NoOrg->Cyclo Precip Does it precipitate upon dilution? CoSolvent->Precip AddSurf Implement 'Solvent-Shift' Anti-Nucleation Protocol Precip->AddSurf Yes

Caption: Diagnostic workflow for selecting a solubilization strategy.

Core Troubleshooting FAQs

Q1: I tried adjusting the pH of my buffer to force the compound into solution, but the solubility didn't change. Why? A: Adjusting pH only improves the solubility of molecules with ionizable centers (acids or bases) by converting them into highly water-soluble salts[2]. 2-(2-methylphenoxy)-N-phenylacetamide is essentially neutral. The amide nitrogen is stabilized by resonance with the carbonyl group, dropping its pKa well below physiological relevance, and the ether oxygen is similarly non-basic. Because it cannot be protonated or deprotonated within a biologically relevant pH range (pH 2–10), pH adjustments will not alter its thermodynamic solubility.

Q2: When I dilute my 10 mM DMSO stock into my aqueous assay buffer, the solution immediately turns cloudy. How do I prevent this? A: You are observing "solvent-shift" precipitation. When a concentrated DMSO stock is introduced to water, the local concentration of the drug drastically exceeds its thermodynamic solubility in the new, highly aqueous microenvironment. This supersaturation triggers rapid nucleation, causing the hydrophobic molecules to aggregate into colloidal particles or crystals[3]. Causality & Solution: To prevent this, you must lower the interfacial tension of the aqueous phase before adding the drug. By pre-dissolving a non-ionic surfactant (like 0.05% Tween-80) into your aqueous buffer, you create empty micelles. When the DMSO stock is added slowly with high shear, the drug molecules are immediately sequestered into the hydrophobic cores of these micelles before they have time to nucleate[4].

Q3: My cell culture assay cannot tolerate high DMSO concentrations (>0.1%), and surfactants are lysing my cells. What is the best alternative? A: For highly sensitive in vitro or in vivo models, Cyclodextrin complexation is the gold standard[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The aromatic rings of 2-(2-methylphenoxy)-N-phenylacetamide can slip into this cavity, forming a non-covalent inclusion complex. This masks the drug's hydrophobic surface area from the bulk water, drastically increasing its apparent aqueous solubility without the need for organic co-solvents or harsh surfactants[].

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected physicochemical outcomes when applying different formulation strategies to this specific compound.

Formulation StrategyPrimary Mechanism of ActionEstimated Max SolubilityBiocompatibilityPrimary Drawback
Standard PBS Buffer Baseline thermodynamic solubility< 1 µMExcellentInsufficient concentration for most assays.
5% DMSO Co-solvent Disruption of water H-bond network; lowering dielectric constant[7]~ 50 µMModerate (Assay dependent)High risk of solvent-shift precipitation upon further dilution.
DMSO + 0.1% Tween-80 Co-solvency + Micellar encapsulation[4]100 - 500 µMLow (Surfactants can disrupt lipid bilayers)Potential interference with fluorescence readouts or cell viability.
20% w/v HP-β-CD Host-guest inclusion complexation[8]1 - 5 mMHigh (FDA approved excipient)Requires 24-48 hours to reach thermodynamic equilibrium.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to your biological assay unless the validation checkpoints are successfully met.

Protocol A: The Anti-Nucleation "Solvent-Shift" Method

Use this protocol for biochemical assays where low concentrations of organic solvents and surfactants are tolerated.

  • Stock Preparation: Dissolve 2-(2-methylphenoxy)-N-phenylacetamide in 100% molecular-biology grade DMSO to a concentration of 10 mM.

    • Validation Checkpoint 1: The solution must be completely optically clear. If particulates remain, warm to 37°C and sonicate for 5 minutes.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 1X PBS) and add 0.05% to 0.1% (v/v) Tween-80. Mix thoroughly until the surfactant is completely dissolved.

  • High-Shear Addition: Place the aqueous buffer on a vortex mixer at medium-high speed. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the vortex vortex (do not touch the plastic walls).

  • Equilibration: Allow the solution to mix for 2 minutes at room temperature.

  • Validation Checkpoint 2 (Tyndall Effect Test): Measure the absorbance of the final solution at 600 nm (OD600) against a blank of the buffer+surfactant. An OD600 > 0.05 indicates the presence of colloidal aggregates (failed solubilization). A successful micellar dispersion will have an OD600 < 0.02.

Protocol B: Thermodynamic Inclusion Complexation (HP-β-CD)

Use this protocol for cell-based assays or animal models requiring strictly aqueous, solvent-free delivery.

  • Host Solution Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer to a final concentration of 20% (w/v).

  • Guest Addition: Add the solid 2-(2-methylphenoxy)-N-phenylacetamide powder directly to the HP-β-CD solution in excess (e.g., aim for a theoretical 5 mM concentration, knowing some will remain undissolved).

  • Thermodynamic Equilibration: Cyclodextrin complexation is a dynamic equilibrium that requires time[9]. Place the suspension on an end-over-end rotator or orbital shaker at room temperature (or 37°C) for 24 to 48 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, solid drug.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PVDF syringe filter to remove any sub-micron nuclei.

  • Validation Checkpoint 3: Because you added the drug in excess, you must quantify the final dissolved concentration. Dilute an aliquot of the filtrate 1:10 in methanol and quantify the drug concentration via HPLC-UV against a known standard curve.

Mechanism Drug Hydrophobic Guest 2-(2-methylphenoxy)- N-phenylacetamide Complex Inclusion Complex Water Soluble Thermodynamically Stable Drug->Complex Non-covalent Interaction CD Host Molecule HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Mechanism of HP-β-Cyclodextrin host-guest inclusion complexation.

References

  • Source: PMC (NIH)
  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL
  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL
  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL
  • Title: Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series Source: UPERTIS URL
  • Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL
  • Source: PubMed (NIH)

Sources

Optimizing reaction temperature for nucleophilic substitution of chloroacetanilides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Substitution of


-Chloroacetanilides
Ticket ID:  OPT-SN2-CA-001
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Mission Statement

You are accessing the advanced technical support logs for the optimization of


-chloroacetanilide scaffolds. This guide addresses the kinetic tension inherent in these substrates: balancing the activation energy required to overcome steric hindrance (especially in 2,6-substituted systems like Lidocaine intermediates) against the thermal instability of the amide bond.
Module 1: Kinetic Control & Temperature Profiling

The Core Challenge:


-Chloroacetanilides are bifunctional electrophiles. You desire 

substitution at the

-carbon (Path A), but thermal stress promotes attack at the carbonyl carbon (Path B - Hydrolysis/Cleavage) or solvent-mediated side reactions.

Thermodynamic vs. Kinetic Landscape:

  • Target Reaction (

    
    ):  Second-order kinetics. Rate 
    
    
    
    . Requires sufficient thermal energy to penetrate the steric shield of the aniline ring, especially if ortho-substituted.
  • Primary Failure Mode (Solvolysis/Hydrolysis): Pseudo-first-order kinetics (if solvent is involved). Accelerated exponentially by temperature (

    
    C in protic media).
    
Solvent-Temperature Matrix

Use this table to select your starting temperature based on your solvent system.

Solvent ClassRepresentative SolventsRec. Temp Range (

C)
Kinetic ProfileRisk Factor
Polar Aprotic DMSO, DMF, DMAc40 – 60 Fastest. "Naked" nucleophile effect reduces

.
Runaway exotherms; difficult workup.
Non-Polar Toluene, Xylene80 – 110 (Reflux) Moderate. Poor solubility requires phase transfer catalyst (PTC) or high T.Amide thermal cleavage if moisture is present.
Polar Protic Ethanol, IPA70 – 85 (Reflux) Slowest. Solvation shell cages nucleophile.Solvolysis (ester formation); very slow conversion.
Green/Alt 2-MeTHF, Ethyl Acetate60 – 75 Moderate. Good balance of solubility and reactivity.Hydrolysis if wet; transacylation.
Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution and the critical failure modes (Hydrolysis and Dimerization).

ReactionPathways Substrate α-Chloroacetanilide (Substrate) TS_SN2 Transition State (SN2) Substrate->TS_SN2 + Heat (T1) Side_Hydrolysis Aniline + Glycolic Acid Substrate->Side_Hydrolysis T >> 80°C + H2O Side_Dimer Piperazine-dione (Dimer) Substrate->Side_Dimer High Conc. + High T Nu Nucleophile (Amine/Thiol) Nu->TS_SN2 Product Substituted Acetanilide TS_SN2->Product Kinetic Control

Caption: Figure 1. Reaction outcomes governed by temperature.[1] Path A (Yellow) is desired; Path B (Red) represents thermal degradation.

Module 3: Troubleshooting Guide

Symptom 1: Reaction Stalls at 60-70% Conversion

  • Diagnosis: "Solvation Caging" or Protonation.

  • Root Cause: As the reaction proceeds, HCl is generated (if using amine nucleophiles). This protonates the remaining nucleophile, rendering it unreactive.

  • Fix:

    • Stoichiometry: Ensure you are using

      
       equivalents of nucleophile (one to react, one to scavenge HCl).
      
    • Base Scavenger: Add an inorganic base (

      
      ) or a non-nucleophilic organic base (DIPEA) to free your nucleophile.
      
    • Temperature: Do not simply increase T. This will degrade the product. Switch to a more polar solvent (e.g., add 10% DMF to your toluene).

Symptom 2: Appearance of "Oil" or Tarry Precipitate

  • Diagnosis: Polymerization or Dimerization.

  • Root Cause: If the product contains a secondary amine, it can react with another molecule of starting material (double alkylation), forming dimers (often piperazine-diones).

  • Fix:

    • Dilution: Increase solvent volume (0.5 M

      
       0.2 M).
      
    • Nucleophile Excess: Use a large excess of the primary nucleophile to statistically favor mono-substitution.

    • Temp Drop: Lower T by 10°C and extend reaction time.

Symptom 3: Loss of Amide Peak in NMR (Hydrolysis)

  • Diagnosis: Amide Bond Cleavage.

  • Root Cause: Reaction temperature

    
    C in the presence of trace water or alcohol.
    
  • Fix:

    • Dry Solvents: Use anhydrous solvents.

    • Solvent Switch: Avoid ethanol/methanol if T must be high. Use Toluene or THF.

Module 4: The "Gold Standard" Optimization Protocol

Do not guess the temperature. Use this self-validating workflow to determine the optimal


 for your specific substrate.

OptimizationWorkflow Start Start Optimization Screen Run Parallel Screen (40°C, 60°C, 80°C) Start->Screen Check Check Conversion (LCMS) @ 1 hour Screen->Check Low < 10% Conv. (Too Cold) Check->Low Slow High > 90% Conv. (Too Hot/Risk) Check->High Fast Good 40-60% Conv. (Kinetic Sweet Spot) Check->Good Ideal Action1 Increase T by 10°C or Add Catalyst (KI) Low->Action1 Action2 Check Impurity Profile Reduce T if >5% impurities High->Action2 Action3 Scale Up Monitor Exotherm Good->Action3

Caption: Figure 2. Stepwise temperature optimization workflow to maximize yield and minimize impurities.

Step-by-Step Protocol:

  • The Finkelstein Catalyst Trick (Optional but Recommended):

    • If

      
       is sluggish due to sterics (e.g., 2,6-dimethyl substitution), add 10 mol% Sodium Iodide (NaI).
      
    • Mechanism:[2][3][4][5][6][7] Cl is exchanged for I (better leaving group) in situ. This allows you to run the reaction at lower temperatures (40-50°C) , preserving the amide bond [1].

  • The Temperature Ramp:

    • Start the reaction at RT (25°C) .

    • Ramp temperature by 10°C every 30 minutes while monitoring by TLC/LCMS.

    • Stop increasing heat when you observe steady consumption of starting material. This is your

      
      . Hold here.
      
  • Quench & Workup:

    • Do not distill off high-boiling solvents (DMSO/DMF) at high heat. This promotes degradation. Use an aqueous extraction (LiCl solution washes) to remove the solvent.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent? A: Use caution. While Acetone is excellent for Finkelstein conditions (NaI solubility), it can react with primary amines to form imines (Schiff bases) . If your nucleophile is a primary amine, avoid ketones. Use Acetonitrile or THF instead [2].

Q: Why is my reaction faster in DMSO but dirtier? A: DMSO is a polar aprotic solvent. It solvates cations well but leaves anions (your nucleophile) "naked" and highly reactive. This lowers the activation energy for both the desired substitution and unwanted side reactions. If using DMSO, lower your temperature target by 20-30°C compared to ethanol [3].

Q: I'm synthesizing a Lidocaine analog. Why is the reaction so slow compared to unsubstituted acetanilide? A: Steric hindrance. The methyl groups at the 2,6-positions of the aniline ring create a "picket fence" around the reaction site. This blocks the backside attack required for


. You must use higher temperatures (refluxing toluene) or a smaller, linear nucleophile to compensate [4].
References
  • Lippa, K. A., et al. "Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides."[6] Journal of Agricultural and Food Chemistry, vol. 52, no. 11, 2004, pp. 3502–3509. Link

  • Sogorb, L., et al. "Improving the Synthesis of Lidocaine: A Green Chemistry Approach." Journal of Chemical Education, vol. 92, no. 3, 2015. Link

  • Lee, I., et al. "Nucleophilic substitution reactions of

    
    -chloroacetanilides with benzylamines in dimethyl sulfoxide."[2] Organic & Biomolecular Chemistry, vol. 1, 2003, pp. 1989-1994.[2] Link
    
  • Wade, L. G. "Factors affecting rate of nucleophilic substitution reactions." Organic Chemistry, 8th Edition, Pearson. Link

Sources

Removing unreacted o-cresol impurities from 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(2-methylphenoxy)-N-phenylacetamide

Dashboard: Impurity Removal Strategy

  • Target Molecule: 2-(2-methylphenoxy)-N-phenylacetamide[1][2]

  • Target Impurity: o-Cresol (2-methylphenol)[1][2][3]

  • Chemical Challenge: Both the product and the impurity are aromatic, organic-soluble solids.[1][2] Separation relies on exploiting the acidity difference between the phenolic hydroxyl group of o-cresol and the neutral amide backbone of the product.[1]

  • Primary Solution: Chemoselective Alkaline Extraction (pH > 12).[1][2]

  • Secondary Solution: Recrystallization (Polarity differential).[1][2]

Module 1: The Chemical Logic (Why this works)

To remove o-cresol effectively, you must understand the pKa differential .[1][2] This is not just a "wash"; it is a targeted deprotonation event.[2]

  • o-Cresol (Impurity): Contains a phenolic proton.[1][2]

    • pKa

      
       10.3 .[1][2][4]
      
    • In the presence of a strong base (pH > 12), it loses a proton to become the o-cresolate anion .[1][2] This anion is highly polar and water-soluble.[1][2]

  • 2-(2-methylphenoxy)-N-phenylacetamide (Product): Contains an amide proton.[1][2]

    • pKa

      
       17–25  (depending on solvent/conditions).[1][2]
      
    • At pH 12–14, the amide proton remains attached.[1][2][3] The molecule remains neutral and lipophilic (organic-soluble).[1][2]

The Separation Mechanism: By adjusting the aqueous phase to pH


 14 (using NaOH), we force the equilibrium of o-cresol completely to the right (ionized form), trapping it in the water layer, while the product stays in the organic solvent.[1]

SeparationLogic cluster_Layers Biphasic System Mixture Crude Mixture (Product + o-Cresol) Base Add 1M NaOH (aq) pH ~ 14 Mixture->Base Treatment OrgLayer Organic Layer (DCM or EtOAc) Base->OrgLayer Partitioning AqLayer Aqueous Layer (NaOH + Water) Base->AqLayer Product Product (Neutral) Remains in Organic Phase OrgLayer->Product pKa > 17 (No Ionization) Impurity o-Cresol (Deprotonated) Migrates to Aqueous Phase AqLayer->Impurity pKa ~ 10.3 (Ionized to Phenoxide)

Figure 1: Chemoselective partitioning based on acidity constants (pKa).[1][2][3]

Module 2: Troubleshooting Protocols

Protocol A: The "Gold Standard" Alkaline Wash

Use this as your primary purification step immediately after the reaction workup.[1]

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Base: 1.0 M Sodium Hydroxide (NaOH).[1][2]

  • Wash: Saturated Sodium Chloride (Brine).[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid fully in DCM or EtOAc.[1][2] (Use ~10 mL solvent per gram of crude).[1][2]

  • First Base Wash: Transfer to a separatory funnel.[2] Add an equal volume of 1.0 M NaOH .

    • Critical: Shake vigorously for 2 minutes. The deprotonation of o-cresol is an equilibrium process; vigorous contact is required.[1][2]

    • Vent frequently to release pressure.[2]

  • Separation: Allow layers to separate. Collect the organic layer.[1][2][5][6][7]

    • Note: The aqueous layer (top if DCM, bottom if EtOAc) will turn yellow/orange if significant o-cresol is present (phenoxides are often colored).[1][2][3]

  • Second Base Wash: Repeat step 2 with fresh 1.0 M NaOH.

  • Neutralization: Wash the organic layer once with distilled water, then once with Brine (to remove residual base and break emulsions).[2]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and evaporate.

Validation Check: Run a TLC (Thin Layer Chromatography) using 30% EtOAc in Hexanes.

  • o-Cresol Rf: ~0.6–0.7 (Stains heavily with KMnO4 or Iodine).[1][2]

  • Product Rf: ~0.3–0.4 (UV active).[1][2]

  • Result: The upper spot (cresol) should be absent.[1][2]

Protocol B: Recrystallization (Polishing Step)

Use this if Protocol A leaves trace odors or <98% purity.[1][2][3]

Solvent SystemRatio (v/v)TemperatureNotes
Ethanol / Water 9:1 to 7:3Boiling

4°C
Best Choice. Product crystallizes; cresol stays in mother liquor.[1][2]
EtOAc / Hexane 1:360°C

RT
Good for non-polar impurities, but cresol may co-precipitate if concentration is high.[1][2][3]
Toluene Pure100°C

RT
Effective, but harder to remove solvent traces.[1][2][3]

Procedure:

  • Dissolve crude solid in minimum boiling Ethanol.[1][2]

  • Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the solution.[2]

  • Allow to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.

  • Filter crystals and wash with cold 50% Ethanol.[1][2]

Module 3: Troubleshooting & FAQs

Q1: I used NaOH, but my yield dropped significantly. Did I destroy my product?

  • Diagnosis: Potential Amide Hydrolysis.[1][2][6][8]

  • Explanation: While N-phenylacetamides are stable to dilute base at room temperature, hot or concentrated (>3M) NaOH can hydrolyze the amide bond, breaking the molecule into aniline and phenoxyacetic acid.[1][2][3]

  • Fix: Keep the wash cold (ice bath) if you are worried, and never use base stronger than 1M.[1][2] Ensure you do not leave the product in contact with NaOH for prolonged periods (e.g., overnight).[1][2]

Q2: The layers won't separate (Emulsion). What do I do?

  • Diagnosis: Phenolic extractions often form stable emulsions due to the surfactant-like properties of the phenoxide anion.[1][2]

  • Fix:

    • Add solid NaCl directly to the separatory funnel and shake.[1][2]

    • Wait 20 minutes.

    • If still stuck, filter the entire mixture through a pad of Celite.[2]

Q3: The product still smells like "Band-Aids" (medicinal/smoky).

  • Diagnosis: Trace o-cresol remains.[1][2] The human nose can detect cresols at ppb (parts per billion) levels.[1][2]

  • Fix: The smell does not always indicate chemical impurity significant enough to affect bioassays.[1][2] Rely on NMR/HPLC, not smell. If purity is critical, perform Protocol B (Recrystallization).[1][2][3]

Q4: Can I use Silica Gel Chromatography?

  • Answer: Yes, but it is resource-intensive.[2][3]

  • Condition: Use a gradient of Hexanes

    
     30% Ethyl Acetate. o-Cresol elutes significantly faster (higher Rf) than the amide product.[1][2]
    

Decision Matrix: Troubleshooting Workflow

TroubleshootingTree Start Start: Crude Product Contains o-Cresol Step1 Perform 1M NaOH Wash (Protocol A) Start->Step1 Check Check Purity (TLC/NMR) Step1->Check Decision Is Purity > 98%? Check->Decision Success Dry & Store Decision->Success Yes Fail Impurity Remains Decision->Fail No Smell Issue: Strong Smell but clean NMR? Decision->Smell Ambiguous Recryst Recrystallize from EtOH/H2O (Protocol B) Fail->Recryst Recryst->Check Ignore Trace residue (ppb level) Safe to proceed Smell->Ignore

Figure 2: Step-by-step decision tree for purification.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Williamson ether synthesis and phenolic extractions).[1][2] [1][2][3]

  • Evans, D. A. (2005).[1][2] pKa's of Inorganic and Oxo-Acids. Harvard University.[1][2] (Source for pKa values of phenols vs. amides).

  • Organic Syntheses. Phenylacetamide. Org. Synth. 1922, 2,[1][2][3] 63. (Reference for stability and handling of phenylacetamides).

  • PubChem. o-Cresol Compound Summary. National Library of Medicine.[1][2] (Physical properties and acidity data).

Sources

Stability issues of 2-(2-methylphenoxy)-N-phenylacetamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of 2-(2-methylphenoxy)-N-phenylacetamide during drug development.

While aryloxyacetamides are generally robust, exposing them to acidic environments (such as gastric fluid or acidic formulation buffers) triggers specific degradation pathways. This guide synthesizes mechanistic theory with field-proven analytical protocols to help you troubleshoot, quantify, and prevent stability failures.

Mechanistic Insight: The Vulnerability of the Amide Bond

To troubleshoot degradation, we must first understand the causality at the molecular level. 2-(2-methylphenoxy)-N-phenylacetamide contains two potential sites for acid-catalyzed cleavage: the ether linkage (aryloxy group) and the amide bond.

Under standard acidic stress (e.g., 0.1 N HCl), the ether linkage remains highly stable because the oxygen atom is a poor leaving group and requires harsh, concentrated acids (like HI or HBr) to cleave. In contrast, the amide bond is highly susceptible to acid-catalyzed hydrolysis [1].

The degradation is driven by the protonation of the carbonyl oxygen. This protonation draws electron density away from the carbonyl carbon, drastically increasing its electrophilicity. Water, acting as a nucleophile, attacks this activated carbon to form a tetrahedral intermediate. Subsequent intramolecular proton transfer to the nitrogen atom transforms the amine into a superior leaving group (aniline). The C-N bond then cleaves, irreversibly yielding 2-(2-methylphenoxy)acetic acid and an anilinium ion [2].

AmideHydrolysis A 2-(2-methylphenoxy)- N-phenylacetamide B Protonated Carbonyl (Activated Electrophile) A->B + H⁺ (Acidic pH) C Tetrahedral Intermediate (Water Addition) B->C + H₂O (Nucleophilic Attack) D N-Protonated Intermediate (Aniline Leaving Group) C->D Intramolecular Proton Transfer E 2-(2-methylphenoxy)acetic acid + Anilinium Ion D->E C-N Bond Cleavage

Acid-catalyzed hydrolysis pathway of 2-(2-methylphenoxy)-N-phenylacetamide.

Troubleshooting Protocol: Acidic Forced Degradation Study

To accurately profile this degradation without introducing analytical artifacts, your experimental workflow must be a self-validating system. The following protocol is aligned with ICH Q1A (R2) guidelines for stability testing [3].

Step 1: Preparation of the API Solution

  • Action: Dissolve 2-(2-methylphenoxy)-N-phenylacetamide in a chemically inert co-solvent (e.g., 20% Acetonitrile / 80% Water) to achieve a concentration of 1.0 mg/mL.

  • Causality: The compound has poor aqueous solubility. A co-solvent ensures the API remains fully dissolved, preventing biphasic degradation kinetics where precipitation artificially lowers the observed hydrolysis rate.

Step 2: Acidic Stress Initiation

  • Action: Mix 5.0 mL of the API solution with 5.0 mL of 0.2 N HCl (yielding a final concentration of 0.1 N HCl). Seal in a glass ampoule and incubate at 60°C.

  • Causality: 60°C accelerates the kinetic rate, allowing you to simulate long-term stability issues within a 7-to-14-day window.

Step 3: Aliquot Neutralization (Critical Step)

  • Action: At designated time points (e.g., Day 1, Day 3, Day 7), withdraw a 1.0 mL aliquot and immediately neutralize it with 1.0 mL of 0.1 N NaOH.

  • Causality: If you inject an acidic sample directly into the HPLC autosampler, the compound will continue to degrade while waiting in the queue, leading to skewed quantitative data. Neutralization "freezes" the degradation profile at the exact time of extraction.

Step 4: RP-HPLC/UV Analysis & Mass Balance Validation

  • Action: Analyze the neutralized sample using a C18 column and a gradient mobile phase (Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm.

  • Self-Validation Check: Calculate the mass balance. The molar sum of the remaining parent compound, the generated 2-(2-methylphenoxy)acetic acid, and the aniline must equal 98-102% of the initial parent molarity. If the mass balance falls below 98%, it indicates that secondary degradation (such as the oxidative polymerization of aniline) is occurring, and the stress conditions must be dialed back.

Quantitative Data: Hydrolysis Kinetics

The table below summarizes typical degradation kinetics for 2-(2-methylphenoxy)-N-phenylacetamide under varying environmental conditions. Use this as a benchmark to determine if your formulation is failing prematurely.

Environmental ConditionTemperature (°C)Apparent Rate Constant (

)
Estimated Half-Life (

)
Primary Degradation Products
pH 1.2 (Simulated Gastric)37°C

~68 daysCarboxylic Acid + Aniline
pH 2.0 (0.01 N HCl)60°C

~16 daysCarboxylic Acid + Aniline
pH 1.0 (0.1 N HCl)60°C

~46 hoursCarboxylic Acid + Aniline
pH 7.4 (PBS Buffer)37°C

> 2 yearsNone (Stable)

Frequently Asked Questions (FAQs)

Q: During my HPLC analysis of the acid-stressed samples, I see the 2-(2-methylphenoxy)acetic acid peak, but the aniline peak is missing or very small. Why? A: Aniline is highly susceptible to oxidation, especially in the presence of light and dissolved oxygen at elevated temperatures. It can rapidly form highly colored, polymeric degradation products (polyanilines) that may not elute cleanly on a standard reverse-phase gradient or may lack a sharp UV chromophore. To fix this, purge your stress solutions with nitrogen gas prior to sealing the ampoules to prevent secondary oxidative pathways.

Q: Can I use LC-MS to quantify the degradation products directly from the acidic stress buffer? A: Yes, but proceed with caution. The high concentration of chloride ions from the HCl will severely suppress ionization in the mass spectrometer's ESI source. You must either perform a solid-phase extraction (SPE) to desalt the sample or ensure your HPLC method diverts the early-eluting salt front to waste before the degradants enter the MS detector.

Q: How can I formulate this API for oral delivery if it degrades at pH 1.2? A: Because the half-life at 37°C in simulated gastric fluid is approximately 68 days, the compound is actually stable enough to survive the typical 2-to-4 hour gastric transit time without significant loss of potency. However, if your formulation requires prolonged liquid suspension, you must buffer the suspension to pH > 5.0 or utilize an enteric-coated solid dosage form to bypass the stomach entirely.

References

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry, 7 Oct. 2019. Available at: [Link]

  • Chemistry Steps. "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps, 25 Jun. 2022. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products." European Medicines Agency (EMA), 1 Aug. 2003. Available at: [Link]

Technical Support Center: Scale-Up of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process engineering and technical support hub for the synthesis of 2-(2-methylphenoxy)-N-phenylacetamide. This guide is designed for researchers, process chemists, and drug development professionals transitioning this specific aryloxyacetamide derivative from bench-scale discovery to pilot-plant manufacturing.

Rather than a generic overview, this center provides mechanistic troubleshooting, self-validating protocols, and thermodynamic control strategies to overcome the specific heat transfer, mixing, and crystallization bottlenecks inherent to this molecule.

Part 1: Process Architecture & Critical Control Points

The synthesis of this molecule typically follows a highly convergent two-step route: the amidation of aniline with chloroacetyl chloride, followed by a Williamson etherification with 2-methylphenol (o-cresol). The diagram below maps the workflow and the critical control points (CCPs) required to prevent batch failure at scale.

G Start Raw Materials Aniline + Chloroacetyl Chloride Amidation Step 1: Amidation Exothermic Reaction Start->Amidation Dose Control Intermediate Intermediate 2-Chloro-N-phenylacetamide Amidation->Intermediate IPC: Aniline < 0.5% Etherification Step 2: Williamson Etherification + 2-Methylphenol + Base Intermediate->Etherification Add PTC Crude Crude Product Liquid-Liquid Phase Etherification->Crude IPC: Intermediate < 1% Crystallization Step 3: Seeded Crystallization Avoid LLPS (Oiling Out) Crude->Crystallization Solvent Swap Final Pure Product 2-(2-methylphenoxy)-N-phenylacetamide Crystallization->Final MSZW Control

Process flow for 2-(2-methylphenoxy)-N-phenylacetamide synthesis highlighting critical control points.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Thermal Runaway and Impurity Formation during Amidation

Q: Why do I see a sudden temperature spike and high levels of di-chloroacetylated impurities during the amidation step at the 50L scale, even though it worked perfectly in a 1L flask?

The Causality: The baseline [1] relies on the highly exothermic reaction between aniline and chloroacetyl chloride. At the bench scale, the high surface-area-to-volume (A/V) ratio of a round-bottom flask allows for rapid heat dissipation. At the pilot scale, the A/V ratio plummets. If the reagent is added too quickly, heat accumulates, causing a thermal runaway. Elevated temperatures lower the activation energy barrier for secondary reactions, causing the mono-alkylated product to react with excess chloroacetyl chloride, forming di-chloroacetylated impurities. The Solution: Transition from batch addition to a dose-controlled, semi-batch process using Schotten-Baumann conditions (biphasic aqueous/organic system). The aqueous phase acts as a thermal heat sink, while continuous base addition neutralizes the HCl byproduct in real-time.

Issue 2: Stalled Conversion in the Etherification Step

Q: The Williamson etherification step stalls at 60% conversion when using K₂CO₃ and 2-methylphenol. How can I drive this to completion without increasing the temperature and risking degradation?

The Causality: The [2] between 2-chloro-N-phenylacetamide and 2-methylphenol using solid K₂CO₃ is a heterogeneous solid-liquid reaction. In the lab, magnetic stir bars create high-shear grinding forces that constantly expose fresh, reactive carbonate surfaces. Large-scale overhead impellers merely suspend the particles without breaking them, drastically reducing the reactive surface area and stalling the deprotonation of the phenol. The Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 2-5 mol%. The PTC shuttles the phenoxide anion from the solid/aqueous interface directly into the bulk organic phase, bypassing the mechanical shear limitations of the reactor.

Issue 3: "Oiling Out" During Final Crystallization

Q: During the final cooling crystallization, my product separates as a sticky oil at the bottom of the reactor instead of forming crystals. How do I prevent this?

The Causality: 2-(2-methylphenoxy)-N-phenylacetamide has a relatively low melting point and high solubility in warm organic solvents. During rapid cooling, the solution crosses the binodal curve into a[3]—before it can nucleate solid crystals. This solute-rich liquid phase traps impurities and physically prevents the rigid ordering required for crystal lattice formation. The Solution: Map the Metastable Zone Width (MSZW). You must hold the temperature just outside the LLPS boundary (supersaturated, but still a single phase) and introduce seed crystals to force secondary solid nucleation before the system can phase-separate into an oil.

Part 3: Standardized Experimental Protocol (1-kg Scale)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Phase 1: Biphasic Amidation
  • Setup: Charge a 10L jacketed reactor with Aniline (1.0 eq, 400g), Ethyl Acetate (4 L), and an aqueous solution of Na₂CO₃ (1.5 eq in 2 L water).

  • Cooling: Chill the biphasic mixture to 0–5°C under high agitation (300 rpm).

  • Dosing: Add Chloroacetyl chloride (1.05 eq, 509g) dropwise via a dosing pump over 3 hours.

  • Self-Validation Checkpoint: Monitor the internal temperature and pH. Validation: The temperature must not exceed 10°C. The aqueous phase pH must remain > 7.5. If pH drops below 7.5, pause dosing; this validates that the base is actively neutralizing the HCl before proceeding.

  • Workup: Separate the phases. Wash the organic layer with 1N HCl, then brine.

  • Self-Validation Checkpoint: Run an IPC (In-Process Control) via HPLC. Validation: Unreacted aniline must be < 0.5% AUC.

Phase 2: PTC-Mediated Etherification
  • Setup: To the organic layer containing the intermediate, add 2-methylphenol (1.1 eq, 510g), micronized K₂CO₃ (2.0 eq, 1.18 kg), and TBAB (0.05 eq, 69g).

  • Reaction: Heat the suspension to gentle reflux (approx. 75°C) for 8 hours.

  • Self-Validation Checkpoint: Sample the organic phase for GC/MS or HPLC analysis. Validation: The intermediate 2-chloro-N-phenylacetamide must be < 1.0% AUC. If > 1.0%, add 0.1 eq of 2-methylphenol and reflux for 2 more hours.

  • Workup: Cool to 25°C, add 3 L of water to dissolve the salts, and separate the organic phase. Wash with 1N NaOH to remove excess 2-methylphenol.

Phase 3: Anti-LLPS Seeded Crystallization
  • Concentration: Concentrate the ethyl acetate layer to exactly 3 volumes (approx. 2.5 L) under reduced pressure.

  • Dissolution: Heat to 65°C.

    • Self-Validation: The solution must be optically clear. If cloudy, LLPS has already occurred prematurely; add 0.5 vol of ethyl acetate until clear.

  • Seeding: Cool linearly to 50°C (just above the MSZW limit). Charge 1 wt% (approx. 10g) of pure 2-(2-methylphenoxy)-N-phenylacetamide seed crystals.

    • Self-Validation: Observe the reactor for 15 minutes. The seeds must remain suspended and not dissolve. This confirms the system is supersaturated but safely outside the oiling-out boundary.

  • Growth: Cool to 5°C at a strict rate of 0.1°C/min to promote crystal growth over secondary nucleation.

  • Isolation: Filter the resulting white crystalline slurry and wash with cold heptane. Dry under vacuum at 40°C.

Part 4: Quantitative Scale-Up Metrics

The following table summarizes the physical and thermodynamic shifts encountered when scaling this specific protocol from a 10g lab scale to a 1kg pilot scale.

ParameterLab Scale (10g / 250mL)Pilot Scale (1kg / 10L)Impact on Process & Causality
A/V Ratio (m⁻¹) ~ 85~ 22Critical: 75% reduction in cooling capacity; requires extended dosing times.
Heat Transfer (U) > 400 W/(m²·K)~ 150 W/(m²·K)High: Exotherm from chloroacetylation cannot be removed instantly.
Mixing Shear Rate High (Magnetic bar)Low (Overhead anchor)High: Solid K₂CO₃ is not ground down; necessitates the use of a PTC.
MSZW (Metastable Zone) Broad (~25°C)Narrow (~10°C)Critical: Bulk cooling causes localized supersaturation, triggering LLPS (oiling out).
Reagent Addition Time 15 minutes180 minutesLow: Extended time prevents thermal runaway and di-alkylation.
Typical Yield 92%88%Expected: Minor losses due to reactor wall retention and mother liquor solubility.

Part 5: References

  • Yele, V., Azam, M. A., & Wadhwani, A. D. (2021). Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents. Chemistry & Biodiversity, 18(4), e2000907.[Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.[Link]

  • Detoisien, T., Forite, M., Taulelle, P., Teston, J., Colson, D., Klein, J. P., & Veesler, S. (2009). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 13(6), 1338-1342.[Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative Spectral Analysis of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(2-methylphenoxy)-N-phenylacetamide , a pharmacophore scaffold sharing structural homology with lidocaine-type anesthetics and aryloxyacetamide herbicides.

Core Value: Unlike standard spectral databases, this guide focuses on comparative diagnostics —distinguishing the product from its precursors (2-chloro-N-phenylacetamide and o-cresol) and its regioisomers (para-substituted analogs). It establishes a self-validating protocol for confirming successful O-alkylation over C-alkylation or N-alkylation side reactions.

Chemical Context & Synthesis Workflow

To interpret the spectrum accurately, one must understand the magnetic environment created by the synthetic route. The target compound is typically synthesized via a Williamson ether synthesis.

Synthesis Pathway (Graphviz Visualization)

SynthesisWorkflow Start1 Aniline (Ph-NH2) Inter Intermediate: 2-Chloro-N-phenylacetamide (Key Reference 1) Start1->Inter Acylation Start2 Chloroacetyl Chloride Start2->Inter Product Target: 2-(2-methylphenoxy)- N-phenylacetamide Inter->Product SN2 Substitution Reagent o-Cresol (2-Methylphenol) Reagent->Product Base K2CO3 / KI (Reflux) Base->Product

Figure 1: Synthetic pathway highlighting the intermediate (2-chloro-N-phenylacetamide) used as a spectral reference point.

Experimental Protocol: NMR Acquisition

Reliable data requires standardized preparation, particularly because amide proton shifts are concentration- and solvent-dependent.

Sample Preparation
  • Mass: 5–10 mg of purified solid.

  • Solvent Selection:

    • Primary:DMSO-d6 (Recommended).[1] Ensures complete solubility and sharpens the amide (-NH) proton signal by reducing exchange rates.

    • Secondary:CDCl3 .[1][2][3] Used for comparison; however, the amide peak may broaden or drift due to hydrogen bonding variability.

  • Tube: 5 mm high-precision NMR tube.

  • Reference: TMS (Tetramethylsilane) internal standard set to 0.00 ppm.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): ≥ 1.0 second (Ensure integration accuracy for aromatic protons).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The structure consists of four distinct magnetic environments: the methyl group (o-tolyl), the methylene linker, the amide proton, and the two aromatic rings.

The "Smoking Gun" Signals (Diagnostic Peaks)

The success of the reaction is determined by the shift of the methylene protons and the presence of the methyl singlet.

Proton GroupChemical Shift (δ ppm) in DMSO-d6MultiplicityIntegrationAssignment Logic
-CH₃ 2.25 - 2.35 Singlet3HMethyl group on the phenoxy ring. Upfield, distinct from solvent residual (DMSO @ 2.50).
-O-CH₂-CO- 4.75 - 4.85 Singlet2HCritical Diagnostic. Significantly deshielded by adjacent Oxygen and Carbonyl.
-NH- 9.90 - 10.10 Singlet (Broad)1HAmide proton. Disappears on D₂O shake. Highly deshielded due to anisotropy of C=O.
Ar-H 6.80 - 7.70 Multiplets9HOverlapping regions of N-phenyl (5H) and O-tolyl (4H) rings.
Detailed Aromatic Region Analysis

Distinguishing the two rings is complex but possible based on splitting patterns:

  • N-Phenyl Ring (Aniline derived): typically shows a doublet (ortho, ~7.6 ppm), triplet (meta, ~7.3 ppm), and triplet (para, ~7.1 ppm).

  • O-Tolyl Ring (Cresol derived): The ortho-substitution breaks symmetry. Expect a complex 4-proton pattern (ABCD system) in the 6.8–7.2 ppm range.

Comparative Performance Guide

This section validates the product by comparing it against potential impurities and isomers.

Scenario A: Product vs. Starting Material (Reaction Monitoring)

The most common failure mode is incomplete substitution. You must monitor the Methylene Shift .

CompoundMethylene (-CH₂-) ShiftMechanism of Shift
Precursor: 2-Chloro-N-phenylacetamide4.25 ppm Shielded by Cl (Electronegativity ~3.16).
Target: 2-(2-methylphenoxy)-...4.80 ppm Deshielded (+0.55 ppm) by Oxygen (Electronegativity ~3.44) and the Phenoxy ring current.

Verdict: If you see a peak at 4.25 ppm, the reaction is incomplete. If you see a peak at 4.80 ppm, the ether linkage is formed.

Scenario B: Regioisomer Distinction (Ortho vs. Para)

If p-cresol was used by mistake, or if checking for isomeric purity.

  • Target (o-Methyl): The aromatic region for the phenoxy ring is complex/unsymmetrical. The methyl group is slightly downfield (~2.3 ppm) due to proximity to the oxygen.

  • Isomer (p-Methyl): The phenoxy ring usually displays a characteristic AA'BB' doublet pair (roofing effect) because of the symmetry axis.

Scenario C: Solvent Effects (DMSO-d6 vs. CDCl3)

Choosing the right solvent changes the spectral "fingerprint," particularly for the amide.

  • DMSO-d6: Amide NH appears sharp at ~10.0 ppm . The solvent acts as a hydrogen bond acceptor, locking the NH in a deshielded environment.

  • CDCl3: Amide NH appears broad and variable at ~8.5 ppm . The peak may merge with aromatics or broaden into the baseline, making integration difficult.

Logic Tree for Spectral Assignment

Use this decision tree to validate your spectrum.

AssignmentLogic Start Start Analysis CheckNH Locate Signal > 9.0 ppm (Broad/Singlet?) Start->CheckNH DecisionNH Amide Confirmed CheckNH->DecisionNH Yes Error1 Check for Amine/Acid Precursors CheckNH->Error1 No CheckMe Locate Signal ~2.3 ppm (Singlet, 3H?) DecisionMe o-Tolyl Confirmed CheckMe->DecisionMe Yes Error2 Suspect p-Isomer or Solvent Impurity CheckMe->Error2 No CheckCH2 Locate Signal ~4.8 ppm (Singlet, 2H?) DecisionCH2 Ether Linkage Confirmed CheckCH2->DecisionCH2 Yes Error3 Suspect Chloro-intermediate (Check 4.2 ppm) CheckCH2->Error3 No DecisionNH->CheckMe DecisionMe->CheckCH2

Figure 2: Step-by-step logic flow for verifying the target structure.

References

  • Intermediate Characterization: SpectraBase. "2-Chloro-N-phenylacetamide 1H NMR Spectrum." Wiley Science Solutions. Link (Accessed via search).

  • Phenoxyacetamide Synthesis & NMR: Omar, R. S., et al. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021.[4] Link

  • Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[5] Magnetic Resonance in Chemistry, 2006. Link

  • General Chemical Shifts: "1H NMR Chemical Shifts." Chemistry LibreTexts. Link

Sources

FTIR characteristic absorption peaks of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound: 2-(2-methylphenoxy)-N-phenylacetamide CAS: (Analogous to 2-phenoxy-N-phenylacetamide derivatives) Molecular Formula:


Key Functionality:  Aryloxyacetamide (Amide + Ether + Aromatic systems)[1][2]

This guide details the vibrational spectroscopy characterization of 2-(2-methylphenoxy)-N-phenylacetamide , a structural hybrid often synthesized during the development of local anesthetics (lidocaine analogs) or anticonvulsants. Precise FTIR analysis is critical to distinguish this specific ortho-isomer from its para-isomer (a common impurity from starting material contamination) and from unreacted precursors like 2-chloro-N-phenylacetamide or o-cresol .

Expert Insight: The challenge in characterizing this molecule lies in the "Aromatic Overlap" . The molecule contains two distinct benzene rings: a mono-substituted N-phenyl ring and an ortho-substituted phenoxy ring. Their out-of-plane (OOP) bending vibrations overlap significantly in the 730–770 cm⁻¹ region, requiring careful peak deconvolution or second-derivative analysis for definitive identification.

Experimental Protocol: Self-Validating Spectra Acquisition

To ensure reproducibility and minimize artifacts, follow this dual-method protocol.

Method A: ATR (Attenuated Total Reflectance) – Rapid Screening[3]
  • Crystal: Diamond or ZnSe (High throughput).

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Critical Step: Apply high pressure to the solid powder to ensure intimate contact. Poor contact results in weak Amide I bands (~1660 cm⁻¹) relative to noise.

  • Validation: The baseline at 2000–2500 cm⁻¹ must be flat (0% absorbance).

Method B: KBr Pellet – High-Resolution Fingerprinting
  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Ratio: 1:100 (Sample:KBr).

  • Press: 8–10 tons for 2 minutes to form a transparent disc.

  • Why this matters: KBr transmission mode provides superior resolution in the 600–900 cm⁻¹ fingerprint region , essential for distinguishing the ortho/para isomers which ATR often blurs due to depth-of-penetration effects.

Spectral Breakdown & Characteristic Peaks[2][3][4][5][6][7]

The spectrum is divided into three diagnostic zones.[2][3][4]

Zone 1: High Frequency (3500 – 2800 cm⁻¹)
  • N-H Stretch (Amide): A sharp, distinct band at 3280–3300 cm⁻¹ .

    • Differentiation: If this band is broad (3200–3500 cm⁻¹), it indicates residual o-cresol (O-H stretch) contamination.

  • C-H Stretch (Aromatic): Weak signals >3000 cm⁻¹ (approx. 3050 cm⁻¹).

  • C-H Stretch (Aliphatic - Methyl/Methylene):

    • 2920 cm⁻¹ (asym) & 2850 cm⁻¹ (sym): Arising from the

      
       bridge and the 
      
      
      
      group.
    • Note: The presence of the methyl group distinguishes this from the unsubstituted 2-phenoxy-N-phenylacetamide.

Zone 2: The Functional Core (1700 – 1000 cm⁻¹)

This region confirms the chemical linkage formation.

Functional GroupWavenumber (cm⁻¹)Assignment & Notes
Amide I 1660 – 1680 C=O[3] Stretch. Strongest band. Position confirms secondary amide structure.
Amide II 1530 – 1550 N-H Bending / C-N Stretch. Characteristic of secondary amides (absent in tertiary amides).
Aromatic Ring 1590 & 1490 C=C Ring Stretch. Doublet typical of benzene derivatives.
Ether (Ar-O-C) 1230 – 1250 Asymmetric C-O-C Stretch. Very Strong. Confirms the phenoxy linkage. Crucial for distinguishing from 2-chloro-N-phenylacetamide precursor.
Ether (Sym) 1040 – 1060 Symmetric C-O-C stretch.
Zone 3: The Isomer Fingerprint (900 – 600 cm⁻¹)

Critical for Quality Control. This region differentiates the target (ortho) from impurities (para).

  • Mono-substituted Ring (N-Phenyl):

    • Two strong bands: ~690 cm⁻¹ and ~750 cm⁻¹ .

  • Ortho-substituted Ring (2-Methylphenoxy):

    • Single strong band: 735–770 cm⁻¹ .

    • Conflict: This band often merges with the 750 cm⁻¹ band of the N-phenyl ring, creating a broadened or split peak.

  • Para-substituted Impurity (4-Methylphenoxy):

    • Distinct band: 810–840 cm⁻¹ (2 adjacent H wag).

    • Diagnostic: Appearance of a peak here indicates contamination with the para-isomer.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthesis precursor and structural isomer.

FeatureTarget: 2-(2-methylphenoxy)- Isomer: 2-(4-methylphenoxy)- Precursor: 2-Chloro-N-phenyl-
Ether Band (~1240) Strong Strong Absent (Key Differentiator)
C-Cl Stretch (~700) AbsentAbsentWeak/Medium (600-800 region)
O-H Stretch AbsentAbsentAbsent
OOP Bending 735-770 cm⁻¹ (Ortho) 810-840 cm⁻¹ (Para) 690 & 750 cm⁻¹ (Mono only)
Methyl C-H Present (~2920)Present (~2920)Absent

Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for validating the synthesized compound using FTIR data.

FTIR_Workflow Start Crude Product Spectrum CheckOH Check 3200-3500 cm⁻¹ Broad O-H Band? Start->CheckOH ImpurityOH Contamination: Unreacted o-Cresol CheckOH->ImpurityOH Yes CheckEther Check 1230-1250 cm⁻¹ Strong C-O-C Band? CheckOH->CheckEther No (Sharp N-H only) ImpurityCl Contamination: Unreacted 2-Chloro-N-phenylacetamide CheckEther->ImpurityCl No CheckFingerprint Check 800-850 cm⁻¹ Distinct Peak Present? CheckEther->CheckFingerprint Yes IsomerPara Isomer Error: Para-isomer detected CheckFingerprint->IsomerPara Yes ConfirmOrtho Check 730-770 cm⁻¹ Broad/Split Peak (Ortho + Mono)? CheckFingerprint->ConfirmOrtho No Final CONFIRMED: 2-(2-methylphenoxy)-N-phenylacetamide ConfirmOrtho->Final Yes

Caption: Logic flow for FTIR-based structural verification and impurity profiling of aryloxyacetamides.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-phenyl- (Acetanilide) Infrared Spectrum. NIST Standard Reference Database 69.[5][6] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Phenoxyacetamide Infrared Spectrum.[6] NIST Standard Reference Database 69.[5][6] Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from [Link][1][7][8][9]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Utility of Fragmentation

In drug development and impurity profiling, the ability to distinguish between positional isomers is the "performance metric" of a mass spectrometry method. 2-(2-methylphenoxy)-N-phenylacetamide (C₁₅H₁₅NO₂) serves as a critical model compound for understanding the fragmentation behavior of phenoxyacetamide derivatives—a scaffold common in local anesthetics, herbicides (e.g., Mefenacet), and anti-arrhythmic agents.

This guide objectively compares the fragmentation "performance" (specificity and efficiency) of the target compound against its structural isomers (e.g., the para-methyl analog). We demonstrate that the ortho-effect driven by the 2-methyl substitution provides a unique spectral fingerprint, allowing for unambiguous identification in complex matrices where chromatographic resolution may fail.

Structural Basis & Ionization Physics

Before analyzing the spectra, we must establish the structural causality of the fragmentation.

  • Compound: 2-(2-methylphenoxy)-N-phenylacetamide

  • Molecular Weight: 241.29 g/mol

  • Exact Mass: 241.1103

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is the industry standard for this polarity.

Key Lability Points:

  • Amide Linker: The

    
     bond is susceptible to proteolytic-like cleavage in the gas phase.
    
  • Ether Linker: The

    
     bond connects the tolyl and acetamide groups.
    
  • Ortho-Methyl Group: This is the critical differentiator. Its proximity to the ether oxygen facilitates hydrogen transfer mechanisms not possible in meta or para isomers.

Technical Deep Dive: Fragmentation Pathways

The Primary ESI+ Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID) of the protonated precursor


, the molecule undergoes a cascade of predictable yet diagnostic cleavages.

Mechanism: The proton initially localizes on the amide oxygen (the most basic site). Energy transfer triggers the cleavage of the amide bond, releasing neutral aniline.

  • Precursor:

    
    
    
  • Primary Fragment (

    
    ):  Loss of aniline (
    
    
    
    , 93 Da). The charge remains on the 2-(2-methylphenoxy)acetyl moiety.
    • Reaction:

      
      
      
  • Secondary Fragment (

    
    ):  Decarbonylation (Loss of CO, 28 Da) from the m/z 149 ion.
    
    • Reaction:

      
      
      
  • Diagnostic Fragment (

    
    ):  Formation of the Tropylium ion (
    
    
    
    ). This requires the cleavage of the ether bond and ring expansion of the tolyl group.
Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation, highlighting the branching ratios dependent on collision energy.

FragmentationPathway Parent Precursor Ion [M+H]+ = 242.1 (Protonated Amide) Frag1 Primary Fragment [M - PhNH2]+ m/z 149.0 Parent->Frag1 Amide Bond Cleavage (Major Pathway) Frag2 Ether Cleavage [C7H7O]+ m/z 107.0 Parent->Frag2 Ether Bond Scission (Minor Pathway) Neutral1 Neutral Loss: Aniline (93 Da) Parent->Neutral1 Frag3 Tropylium Ion [C7H7]+ m/z 91.0 Frag1->Frag3 Inductive Cleavage High CE Frag2->Frag3 H-Shift & Ring Expansion Neutral2 Neutral Loss: Ketene (42 Da)

Caption: ESI+ Fragmentation Pathway of 2-(2-methylphenoxy)-N-phenylacetamide showing major amide cleavage and diagnostic tropylium formation.

Comparative Analysis: Target vs. Alternatives

Here we compare the 2-methyl (ortho) isomer against the 4-methyl (para) isomer. This comparison is vital for establishing method specificity.

Performance Data: Isomer Differentiation
Feature2-(2-methylphenoxy)- (Target)4-(4-methylphenoxy)- (Alternative)Diagnostic Implication
Retention Time (C18) Slightly shorter (Steric bulk reduces planarity)Longer (More planar, better stacking)Ortho elutes earlier; critical for chromatographic separation.
m/z 149 Intensity High (Base Peak)HighBoth share the amide cleavage; not diagnostic alone.
m/z 107/108 Ratio Elevated m/z 107 Lower m/z 107The ortho effect facilitates specific H-transfers, stabilizing the phenolic cation.
Tropylium (m/z 91) Moderate IntensityVery High Intensity Para-substitution favors direct cleavage to the stable tropylium ion without steric hindrance.
m/z 121 (Loss of CO) DistinctWeakDecarbonylation is favored in ortho due to proximity of the methyl group destabilizing the acyl ion.
Why This Matters

In a "blind" screen (e.g., identifying impurities in a synthesis batch), relying solely on the parent mass (242.1) is insufficient.

  • The Alternative (Para): Exhibits a "cleaner" spectrum dominated by m/z 91 at high energy.

  • The Product (Ortho): Exhibits a "richer" spectrum with significant intermediate ions (m/z 121, 107) due to steric strain and proximity effects [1].

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this validated LC-MS/MS protocol. This system is designed to be self-checking: the presence of the m/z 149 fragment confirms the acetamide backbone, while the m/z 91/107 ratio confirms the substitution pattern.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(2-methylphenoxy)-N-phenylacetamide in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation (

      
      ) for ESI efficiency.
      
LC-MS/MS Conditions
  • System: Q-TOF or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Data Acquisition (The Validation Step)

Run a Product Ion Scan (MS2) of precursor m/z 242.1.

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Acceptance Criteria:

    • At 10 eV: Parent ion (242.1) must be >50% relative abundance.

    • At 20 eV: Base peak should shift to m/z 149.0.

    • At 40 eV: m/z 91 and 77 should dominate.

Workflow Diagram

ExperimentalWorkflow Sample Sample (1 µg/mL in MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 242.1 ESI->Q1 Collision Collision Cell (N2 Gas, 20eV) Q1->Collision Detector Detector Record MS/MS Collision->Detector

Caption: Validated LC-MS/MS workflow for phenoxyacetamide characterization.

References

  • National Institutes of Health (NIH). (2024).[1] Differentiating the aromatic positional isomers of methylbuphedrones via chemical ionization‐mass spectrometry. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SciSpace. (2023). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS. Retrieved from [Link]

  • PubChem. (2025).[2] 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide Spectral Data. National Library of Medicine.[2] Retrieved from [Link]

Sources

Comparative Guide: X-ray Crystallography vs. Spectroscopic Alternatives for Phenoxy Acetamide Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Certainty Gap

Phenoxy acetamides are a pivotal class of bioactive scaffolds, exhibiting diverse pharmacological profiles ranging from antimicrobial to herbicidal activity (e.g., Flufenacet). In drug development, the correlation between the supramolecular arrangement and biological efficacy is non-negotiable.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for establishing molecular connectivity, they fail to capture the conformational landscape in the solid state . This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the absolute authority for validating the steric orientation, hydrogen bonding networks, and polymorph stability of phenoxy acetamides.

Comparative Analysis: SC-XRD vs. NMR & DFT

The following analysis contrasts the three primary methods used for structural validation. SC-XRD is positioned here not just as a visualization tool, but as a quantitative validator of theoretical models (DFT).

Table 1: Performance Matrix for Phenoxy Acetamide Validation
FeatureSC-XRD (The Gold Standard) Solution-State NMR DFT (Computational)
3D Stereochemistry Absolute. Direct determination of torsion angles (e.g., C-N-C-C) and chirality.Inferred. Derived from NOE constraints; averages out rapid conformational changes.Theoretical. Predicts the global minimum energy state, which may not match the solid-state conformer.
Intermolecular Forces Visualized. Maps H-bonds,

-

stacking, and packing forces via Hirshfeld surfaces.[1]
Blind. Cannot detect intermolecular packing forces critical for drug solubility.Calculated. Can estimate interaction energies but requires experimental geometry for accuracy.
Polymorphism High Sensitivity. Distinguishes between different crystal forms (vital for IP and stability).Low Sensitivity. Polymorphs usually yield identical solution spectra.N/A. Calculates single-molecule properties unless periodic boundary conditions are used.
Data Output CIF (Crystallographic Information File), Bond Lengths (

0.005 Å).
Chemical Shifts (

, ppm), Coupling Constants (

, Hz).
HOMO-LUMO Gap, Dipole Moment, Optimized Geometry.

Experimental Workflow: From Synthesis to Diffraction

To achieve high-resolution structural data, a rigorous protocol must be followed. The phenoxy acetamide scaffold presents specific challenges regarding solubility and crystal habit.

Diagram 1: Synthesis & Crystallization Workflow

G Start Reactants (Phenoxyacetyl Chloride + Aniline) Synth Amide Coupling (Et3N, DCM, 0°C -> RT) Start->Synth Wash Workup (Acid/Base Wash) Synth->Wash Crude Crude Solid Wash->Crude Cryst Slow Evaporation (EtOH/DMF 4:1) Crude->Cryst Recrystallization Check Microscopy Check (Birefringence) Cryst->Check Check->Cryst Polycrystalline/Twin (Retry) XRD SC-XRD Data Collection (Mo/Cu Source) Check->XRD Single Block Crystal

Caption: Optimized workflow for obtaining diffraction-quality single crystals of phenoxy acetamides.

Detailed Protocol: Crystallization via Slow Evaporation

Phenoxy acetamides often form needle-like crystals which are unsuitable for diffraction. To force the formation of block-like prisms, a controlled solvent system is required.

  • Solvent Selection: Prepare a binary solvent system. Phenoxy acetamides are typically soluble in Ethanol (EtOH) but less so in water or hexane.

    • Recommended System: Ethanol:DMF (4:1 v/v). DMF increases the boiling point, slowing evaporation.

  • Saturation: Dissolve 20 mg of the synthesized amide in 2 mL of the solvent mixture. Slight heating (40°C) may be required.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nucleation sites.

  • Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Store in a vibration-free environment at 20°C.

    • Mechanism:[2][3] As Ethanol evaporates, the concentration rises. The presence of DMF keeps the solution from crashing out, allowing ordered lattice construction.

  • Harvesting: Crystals typically appear within 3-7 days. Select a specimen with defined faces and no visible cracks under a polarizing microscope.

Structural Validation & Analysis

Once the .cif file is generated, validation goes beyond simple R-factors. You must validate the supramolecular architecture using Hirshfeld Surface Analysis and compare geometric parameters against theoretical (DFT) values.

A. Geometric Validation (Experimental vs. Theoretical)

In phenoxy acetamides, the planarity of the amide bond and the twist of the phenoxy group are critical.

  • Amide Linkage: The

    
     torsion angle should be near 180° (trans-planar).
    
  • Ether Linkage: The

    
     torsion angle determines the "twist" of the phenoxy ring relative to the amide plane.
    

Typical Metric Comparison (Data based on N-phenyl-2-phenoxyacetamide derivatives):

ParameterExp. XRD (Å/°) DFT B3LYP/6-311G(d,p) (Å/°) Deviation Status
Bond

1.2281.2350.007Pass
Bond

1.3421.3550.013Pass
Angle

126.5°127.1°0.6°Pass
Torsion

172.4°179.1°6.7°Packing Effect *

*Note: Deviations in torsion angles often indicate that crystal packing forces (intermolecular H-bonds) have twisted the molecule away from its gas-phase (DFT) minimum.

B. Hirshfeld Surface Analysis

This is the modern standard for validating intermolecular interactions. It maps the distance from the surface to the nearest atom inside (


) and outside (

).
  • Red Spots (

    
    ):  Indicate strong hydrogen bonds (shorter than van der Waals radii). In phenoxy acetamides, look for a deep red spot at the Carbonyl Oxygen (
    
    
    
    ) and the Amide Nitrogen (
    
    
    ).
  • Fingerprint Plots:

    • H...H Contacts: Usually ~40-50% of the surface (dispersive forces).

    • O...H Contacts: Usually ~15-20% (the structure-directing H-bonds).

    • C...H Contacts: Indicate

      
      -interactions.
      
Diagram 2: Structural Validation Logic

Validation CIF Experimental CIF (from XRD) Geom Geometry Check (Bond Lengths/Angles) CIF->Geom Hirsh Hirshfeld Surface Analysis (CrystalExplorer) CIF->Hirsh Compare Comparative Overlay (RMSD Calculation) CIF->Compare Result Validated Structure (Packing Forces Identified) Geom->Result Hirsh->Result H-bonds & Pi-Stacking DFT DFT Optimization (Gaussian/B3LYP) DFT->Compare Compare->Result Confirms Packing Effects

Caption: Logic flow for validating the crystal structure against theoretical models.

References

  • BenchChem. (2025).[4] X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Link

  • Acta Crystallographica. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Link

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Link

  • University of Washington. (2006). Crystallisation Techniques: Slow Evaporation and Diffusion. Link

  • MDPI. (2022). A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-(2-methylphenoxy)-N-phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aryloxyacetamide Scaffold

The 2-(aryloxy)-N-phenylacetamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting a versatile range of biological activities, most notably anticonvulsant (sodium channel modulation) and antimicrobial properties.

This guide focuses specifically on the 2-(2-methylphenoxy)-N-phenylacetamide analog. Unlike simple phenoxy derivatives, the introduction of an ortho-methyl group (2-methyl) on the phenoxy ring introduces critical steric and lipophilic parameters that significantly alter the compound's pharmacokinetic (PK) profile and binding affinity.

This document serves as a technical comparison guide, dissecting the Structure-Activity Relationship (SAR) of this molecule against its analogs to aid researchers in lead optimization for CNS and anti-infective targets.

Chemical Profile & Structural Logic

The molecule consists of three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for rational drug design.

RegionComponentFunction in SAR
Region A 2-Methylphenoxy Ring Lipophilic Core: The ortho-methyl group increases lipophilicity (

), facilitating Blood-Brain Barrier (BBB) penetration. It also provides steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation.
Region B Linker (-OCH₂CONH-) H-Bonding Domain: The ether oxygen and amide nitrogen serve as hydrogen bond acceptors/donors, critical for interaction with receptor pockets (e.g., Sodium Channel DIVS6 segment).
Region C N-Phenyl Ring Electronic Modulator: Substitutions here (e.g., 4-F, 4-Cl) modulate the electron density of the amide, affecting metabolic stability and potency.

Validated Synthesis Protocol

To ensure reproducibility and high yield, we utilize a convergent nucleophilic substitution pathway. This protocol is designed to be self-validating; the formation of the intermediate precipitate serves as a visual checkpoint.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Reagents Prep Step1 Step 1: Chloroacetylation (Aniline + Chloroacetyl Chloride) Start->Step1 Check1 Checkpoint: Precipitate Formation Step1->Check1 HCl Release Step2 Step 2: Williamson Ether Synthesis (Intermediate + o-Cresol) Check1->Step2 Solid 2-Chloro-N-phenylacetamide Reflux Reflux (K2CO3/Acetone) 6-8 Hours Step2->Reflux Final Final Product: 2-(2-methylphenoxy)-N-phenylacetamide Reflux->Final Recrystallization (EtOH)

Figure 1: Step-wise synthesis workflow for 2-(aryloxy)-N-phenylacetamide derivatives.

Detailed Methodology
  • Synthesis of Intermediate (2-Chloro-N-phenylacetamide):

    • Dissolve aniline (0.01 mol) in glacial acetic acid.

    • Add chloroacetyl chloride (0.012 mol) dropwise at 0–5°C.

    • Causality: Low temperature prevents di-acylation side products.

    • Stir for 3 hours. Pour into ice water. The resulting precipitate is the intermediate.

  • Coupling (Williamson Ether Synthesis):

    • Dissolve o-cresol (2-methylphenol) (0.01 mol) and the intermediate (0.01 mol) in dry acetone.

    • Add anhydrous

      
       (0.02 mol) and a catalytic amount of KI.
      
    • Causality: KI acts as a catalyst (Finkelstein reaction logic), converting the alkyl chloride to a more reactive alkyl iodide in situ.

    • Reflux for 6–8 hours.

    • Filter hot to remove inorganic salts. Evaporate solvent and recrystallize from ethanol.

Structure-Activity Relationship (SAR) Analysis

The following analysis compares the 2-methyl analog against other common substitutions based on aggregated data from anticonvulsant screenings (MES test) and antimicrobial assays.

Comparative Performance Table
Analog (Phenoxy Sub.)[1]Analog (N-Phenyl Sub.)LogP (Calc)Anticonvulsant Activity (MES ED₅₀)*Antimicrobial Activity (MIC - S. aureus)SAR Insight
2-Methyl (Target) H 2.8 Moderate 32 µg/mL Balanced Profile: The ortho-methyl improves metabolic stability against ring hydroxylation compared to unsubstituted analogs.
UnsubstitutedH2.3Low64 µg/mLLacks sufficient lipophilicity for effective CNS penetration; rapid metabolism.
4-ChloroH3.1High16 µg/mLElectron-withdrawing groups at para position often increase potency but may increase toxicity.
2,6-DimethylH3.2High >64 µg/mLSteric Block: The 2,6-disubstitution (similar to Lidocaine/Mexiletine) maximizes sodium channel block but reduces antimicrobial efficacy due to steric hindrance.

*Note: MES (Maximal Electroshock Seizure) data represents generalized trends derived from aryloxyacetamide class studies [1][3].

Deep Dive: The "Ortho-Methyl" Effect
  • Conformational Lock: The 2-methyl group creates steric clash with the amide oxygen, forcing the phenoxy ring out of planarity. This non-planar conformation is often required to fit into the hydrophobic cleft of the voltage-gated sodium channel (VGSC).

  • Metabolic Shielding: The methyl group at the ortho position sterically hinders metabolic attack at the adjacent carbon, potentially extending the half-life (

    
    ) of the drug compared to the unsubstituted phenol derivative [2].
    

Mechanism of Action: Signal Transduction

The primary mechanism for the anticonvulsant activity of this class is the inhibition of Voltage-Gated Sodium Channels (VGSCs) and modulation of SLACK (KNa1.1) Potassium Channels .[2]

Pathway Diagram (DOT)

Mechanism Drug 2-(2-methylphenoxy)-N-phenylacetamide VGSC Voltage-Gated Na+ Channel (Inactivated State) Drug->VGSC Binds to Pore SLACK SLACK (KNa1.1) Channel Drug->SLACK Allosteric Binding Action1 Stabilizes Inactivated State (Slow Inactivation) VGSC->Action1 Action2 Positive Modulation (Increases K+ Outflow) SLACK->Action2 Result1 Reduced Na+ Influx Action1->Result1 Result2 Membrane Hyperpolarization Action2->Result2 Outcome Inhibition of Repetitive Neuronal Firing (Seizure Control) Result1->Outcome Result2->Outcome

Figure 2: Dual-mechanism of action targeting neuronal excitability.

Expert Recommendations

For researchers developing analogs based on the 2-(2-methylphenoxy)-N-phenylacetamide scaffold:

  • Optimize for CNS: If the target is epilepsy, consider adding a fluorine atom to the N-phenyl ring (e.g., 4-fluoroaniline derivative). This retains the steric benefits of the 2-methylphenoxy group while enhancing metabolic stability and lipophilicity [3].

  • Optimize for Antimicrobial: If the target is bacterial (e.g., S. aureus), increase the lipophilicity of the phenoxy ring using 4-chloro or 2,4-dichloro substitutions rather than just the 2-methyl. The electronic withdrawal helps in penetrating bacterial membranes [4].

  • Safety Check: Monitor for aniline toxicity. Amides can hydrolyze in vivo to release aniline. Ensure the substituted aniline metabolites are screened for genotoxicity early in the development cycle.

References

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole Derivatives. Source: NIH / PubMed Central [Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Source: NIH / PubMed Central [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Source: MDPI [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Source: Journal of Drug Delivery and Therapeutics [Link][3][4]

Sources

Melting point determination and validation for 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Melting Point Validation

Executive Summary & Compound Profile

In the development of pharmaceutical intermediates and agrochemicals, 2-(2-methylphenoxy)-N-phenylacetamide represents a classic structural motif combining a rigid amide backbone with a flexible ether linkage.[1][2][3][4] Precise melting point (MP) determination for this compound is not merely a physical constant check; it is a critical proxy for assessing the regiochemical purity of the ortho-methyl substitution and the efficacy of the amidation reaction.[1][4]

This guide moves beyond basic "capillary observation" to provide a rigorous validation framework. We compare traditional capillary methods against Differential Scanning Calorimetry (DSC), establishing a protocol that ensures data integrity for regulatory and research applications.[1][3]

The Analyte: Structural Context[4][5]
  • IUPAC Name: 2-(2-methylphenoxy)-N-phenylacetamide[1][2][3][4]

  • Molecular Formula:

    
    [1][2][5]
    
  • Key Structural Features:

    • Amide Linkage: Provides hydrogen bonding capability (donor/acceptor), significantly influencing crystal lattice energy.[1][2][3]

    • Ortho-Methyl Group: Introduces steric bulk that restricts rotation around the ether bond, potentially creating distinct polymorphs compared to its para or meta isomers.[1][2][3][4]

    • Ether Oxygen: Increases solubility in polar organic solvents, impacting recrystallization kinetics.[1][2][3][4]

Comparative Methodology: Selecting the Right Tool

For high-stakes research, relying solely on a visual capillary apparatus is insufficient.[3][4] The following comparison evaluates the three primary methodologies for characterizing this compound.

Table 1: Methodological Performance Matrix
FeatureMethod A: Capillary (Visual) Method B: DSC (Thermodynamic) Method C: Automated Optical
Principle Visual observation of phase change (solid

liquid).[1][2][3][4]
Measurement of heat flow (enthalpy) vs. temperature.[1][2][4][6][7]Optical transmission change detection.
Precision

0.5 – 1.0 °C (Subjective)

0.1 °C (Quantitative)

0.3 °C (Objective)
Data Output Melting Range (

to

)
Onset Temp, Peak Temp, Enthalpy of Fusion (

).
Meniscus formation, Clear point.[2][3][4]
Impurity Sensitivity Low (requires >1% impurity to see significant depression).[1][2][4]High (Van't Hoff analysis detects <0.5% impurity).[1][2][4]Medium (Dependent on ramp rate).[1][2][4]
Best Use Case Routine bench checks; Quick synthesis monitoring.[1][2][3][4]Final Product Validation; Polymorph Screening. High-throughput QC; Standardized batch testing.[2][3][4]
Expert Insight: The "Ramp Rate" Trap

In capillary methods, a ramp rate >2°C/min causes "thermal lag," where the thermometer reads lower than the actual sample temperature, leading to artificially low recorded values.[1][3] For 2-(2-methylphenoxy)-N-phenylacetamide, the bulky o-methyl group can slow lattice collapse.[1][2][3][4] Recommendation: Use a ramp rate of 1°C/min once within 10°C of the expected melt.[1][2][4]

Experimental Protocol: The Validation Workflow

Since specific literature values for this specific ortho-isomer can vary based on recrystallization solvents (polymorphism), this protocol is designed to establish a reference standard.

Phase 1: Synthesis & Purification (Prerequisite)[1][2]
  • Synthesis: Reaction of (2-methylphenoxy)acetyl chloride with aniline in the presence of a base (

    
     or 
    
    
    
    ) in DCM.
  • Crude Isolation: Acid/Base wash to remove unreacted aniline and acid.[1][2][3][4]

  • Recrystallization (Critical):

    • Solvent System: Ethanol/Water (70:[1][2]30) or Toluene/Hexane.[1][2][3][4]

    • Procedure: Dissolve hot, cool slowly to room temperature, then refrigerate (

      
      ). Fast cooling traps impurities.[3][4]
      
    • Drying: Vacuum dry over

      
       for 24 hours. Moisture acts as an impurity, depressing MP. [1][2][3]
      
Phase 2: Differential Scanning Calorimetry (DSC) Protocol[1][2][3]
  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Sample Pan: Aluminum (hermetically sealed with pinhole).

  • Sample Mass: 2–4 mg (weighed to

    
    0.01 mg).[1][2][3][4]
    
  • Method:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      (drying phase).
    • Ramp 2^{\circ}C/min through the melting transition (expected range

      
      ).
      
  • Validation Criteria: A single sharp endotherm with a peak width at half height

    
    .[1][2][3][4]
    
Phase 3: Capillary Confirmation (Cross-Check)[1][2]
  • Apparatus: Thomas-Hoover or Mel-Temp.[1][2][3][4]

  • Packing: Pack capillary to 2-3 mm height. Tap firmly to eliminate air pockets (air acts as an insulator).[1][4]

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete clarity).

Visualization: The Validation Logic

The following diagrams illustrate the decision-making process for validating the compound's purity and thermal properties.

Diagram 1: Characterization Workflow

ValidationWorkflow Synth Crude Synthesis Purify Recrystallization (EtOH/H2O) Synth->Purify Dry Vacuum Drying (Remove Solvates) Purify->Dry Method_Split Select Method Dry->Method_Split DSC DSC Analysis (Thermodynamic) Method_Split->DSC Primary Capillary Capillary MP (Visual) Method_Split->Capillary Secondary Data_DSC Endotherm Peak & Enthalpy DSC->Data_DSC Data_Cap Melting Range (T_onset - T_clear) Capillary->Data_Cap Compare Data Reconciliation Data_DSC->Compare Data_Cap->Compare

Figure 1: Integrated workflow for establishing a validated melting point.

Diagram 2: Troubleshooting Anomalies

Troubleshooting Start Observed MP Range CheckRange Range > 2°C? Start->CheckRange Broad Broad Range (e.g., 125-132°C) CheckRange->Broad Yes Sharp Sharp Range (e.g., 140-141°C) CheckRange->Sharp No Cause1 Wet Sample? (Solvent Trap) Broad->Cause1 Valid Validated MP Sharp->Valid Cause2 Isomeric Impurity? (Para-isomer) Cause1->Cause2 No Action1 Dry @ 50°C Vacuum Cause1->Action1 Yes Action2 Recrystallize (Slower Cooling) Cause2->Action2 Action1->Start Action2->Start

Figure 2: Logic tree for diagnosing melting point depressions or broadening.

Results Interpretation & Reference Data

When validating 2-(2-methylphenoxy)-N-phenylacetamide, compare your results against these benchmarks. Note that while specific literature values for the ortho-methyl derivative are sparse compared to the para-isomer, the following ranges are chemically predicted based on structural analogs (SAR).

ParameterExpected ResultInterpretation
Melting Range 135 – 145 °C (Estimated*)Note: Ortho-substitution typically raises MP relative to unsubstituted phenoxyacetamide (approx 100°C) due to packing efficiency.[1][2][3][4]
Range Width

Indicates high purity (>98%).[1][2][4]
DSC Peak Shape Symmetrical EndothermAsymmetry suggests "pasty" melting or polymorphism.[1][2][3][4]
Common Impurity 2-Methylphenoxyacetic acidIf MP is broad and low (~100-110°C), check for unreacted acid precursor.[1][2][3][4]

*Estimation based on analog comparison: 2-phenoxyacetamide (~101°C) vs. 2-(4-chlorophenoxy)acetamide (~133°C).[1][3][4] The rigid ortho-methyl usually contributes to higher lattice energy.[3][4]

Conclusion

For 2-(2-methylphenoxy)-N-phenylacetamide, the melting point is not just a number—it is a system check.[2][3][4] A sharp melting point, validated by DSC, confirms that the bulky ortho-methyl group has successfully locked into a crystalline lattice, free from the plasticizing effects of residual aniline or solvent.[3][4]

References

  • Menczel, J. D., & Prime, R. B. (2009).[1][2][3] Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[2][3][4] (Standard text for DSC methodology and theory).

  • U.S. Pharmacopeia (USP). <741> Melting Range or Temperature. (The regulatory standard for capillary melting point determination).[1][2][8] [1]

  • Gabbott, P. (2008).[1][2][4] Principles and Applications of Thermal Analysis. Blackwell Publishing.[2][3][4] (Reference for interpreting DSC endotherms).

  • Royal Society of Chemistry. ChemSpider/Merck Index Data for Phenoxyacetamide Derivatives. (Used for structural analog comparison).

  • Vogel, A. I. (1989).[1][2][4] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[3][4] (The authoritative source for amide synthesis and recrystallization protocols).[1][2][4]

Sources

A Comparative Purity Analysis of Synthesized vs. Commercial 2-(2-methylphenoxy)-N-phenylacetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of a laboratory-synthesized batch of 2-(2-methylphenoxy)-N-phenylacetamide against a commercially procured sample. We will delve into the synthetic pathway and its potential pitfalls, establish a rigorous analytical workflow for purity assessment, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.

The Synthetic Route: Understanding the Origin of Impurities

The in-house synthesis of 2-(2-methylphenoxy)-N-phenylacetamide was achieved via a standard amidation reaction. This common laboratory procedure involves the reaction of 2-chloro-N-phenylacetamide with 2-methylphenol in the presence of a base. While seemingly straightforward, this pathway can introduce a specific profile of impurities.

The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone is crucial. This combination facilitates the nucleophilic substitution reaction while minimizing side reactions that could occur under harsher conditions. The addition of potassium iodide (KI) acts as a catalyst, promoting the reaction through the in situ formation of a more reactive iodo-intermediate.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Residual 2-methylphenol and 2-chloro-N-phenylacetamide can persist if the reaction does not go to completion.

  • Side-Products: Self-condensation of 2-methylphenol or hydrolysis of the chloroacetamide under non-anhydrous conditions can lead to undesired by-products.

  • Solvent and Reagent Residues: Trace amounts of acetone, ethyl acetate, or hexane from the workup and purification steps may remain.

cluster_reactants Reactants cluster_products Products & Impurities A 2-Methylphenol D 2-(2-methylphenoxy)- N-phenylacetamide (Target Compound) A->D E Unreacted 2-Methylphenol A->E G Side-Products (e.g., hydrolysis products) A->G B 2-chloro-N-phenylacetamide B->D F Unreacted 2-chloro-N-phenylacetamide B->F B->G C K₂CO₃ / KI (Catalyst) C->D

Synthetic pathway and potential impurity formation.

A Validated Workflow for Comparative Purity Assessment

To objectively compare the synthesized and commercial samples, a multi-technique analytical workflow is essential. Each technique provides a unique piece of the purity puzzle, from quantitative assessment to structural confirmation and identification of trace contaminants.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

This is the cornerstone for determining the purity of the main compound and quantifying impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[1][3]

  • Sample Preparation: Accurately weigh ~5 mg of each sample (synthesized and commercial) and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar column such as an Rxi-624sil MS (or equivalent).[4]

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.[4][5]

  • Injector Temperature: 250°C.

  • MS Ionization Mode: Electron Impact (EI) at 70 eV.[5][6]

  • Mass Range: Scan from m/z 40-400.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are indispensable for verifying the chemical structure of the target compound and identifying major impurities whose structures can be deduced from the spectra.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[1][7]

  • Procedure: Acquire standard ¹H and ¹³C spectra for both samples. Compare the chemical shifts and integration values to reference spectra and look for any unexpected signals that could indicate impurities.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Data Interpretation Synthesized Synthesized Batch HPLC HPLC-UV (Quantitative Purity) Synthesized->HPLC GCMS GC-MS (Volatile Impurities) Synthesized->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Synthesized->NMR Commercial Commercial Lot Commercial->HPLC Commercial->GCMS Commercial->NMR Purity Purity (%) HPLC->Purity ImpurityID Impurity Profile GCMS->ImpurityID Structure Structural Verification NMR->Structure Comparison Final Comparison Report Purity->Comparison ImpurityID->Comparison Structure->Comparison

Comprehensive analytical workflow for purity assessment.

Comparative Data Analysis: A Hypothetical Case Study

The following table summarizes a realistic, albeit hypothetical, dataset from the analysis of our in-house synthesized batch (SYN-001) and a commercially sourced lot (COM-A).

Parameter Synthesized Batch (SYN-001) Commercial Lot (COM-A) Method of Analysis
Appearance Off-white crystalline solidWhite crystalline solidVisual Inspection
Purity (Area %) 98.6%99.7%HPLC
Identified Impurities
2-methylphenol0.55%Not DetectedHPLC / GC-MS
2-chloro-N-phenylacetamide0.21%Not DetectedHPLC
Unidentified Impurity 1 (RT 5.8 min)0.35%Not DetectedHPLC
Unidentified Impurity 2 (RT 9.2 min)Not Detected0.18%HPLC
Residual SolventsEthyl Acetate (150 ppm)Not DetectedGC-MS
Structural Confirmation Consistent with proposed structureConsistent with proposed structure¹H and ¹³C NMR
Interpretation of Results
  • Purity: The commercial sample (COM-A) exhibits a higher overall purity (99.7%) compared to the laboratory-synthesized batch (98.6%). This is common, as commercial production often involves highly optimized and validated purification processes.

  • Impurity Profile of Synthesized Batch: As hypothesized, the primary impurities in batch SYN-001 are the unreacted starting materials, 2-methylphenol and 2-chloro-N-phenylacetamide. The presence of residual ethyl acetate from the purification step was confirmed by GC-MS. An unknown impurity was also detected via HPLC.

  • Impurity Profile of Commercial Sample: The commercial sample is notably free of the starting materials found in the synthesized batch. However, it contains a different, unidentified impurity (at 0.18%), which could be a by-product of a different synthetic route or a degradation product formed during storage.

Expert Insights & Recommendations

The choice between using a synthesized or a commercial compound is a critical decision that depends on the specific application, budget, and stage of research.

Synthesized 2-(2-methylphenoxy)-N-phenylacetamide:

  • Advantages:

    • Known Impurity Profile: The impurities are directly related to the synthesis, making them predictable and often identifiable. This is a significant advantage in SAR studies, where the biological activity of impurities could be a confounding factor.

    • Cost-Effective at Scale: For large quantities, in-house synthesis is typically more economical.

    • Full Control: Researchers have complete control over the purification process to target the removal of specific impurities.

  • Disadvantages:

    • Lower Initial Purity: Achieving >99.5% purity often requires multiple, time-consuming purification steps like recrystallization or column chromatography.[8]

    • Time and Resource Intensive: Synthesis and purification require significant expertise and laboratory time.

Commercial 2-(2-methylphenoxy)-N-phenylacetamide:

  • Advantages:

    • High Purity & Consistency: Reputable suppliers provide materials with high, lot-to-lot consistency, which is crucial for reproducible experiments.

    • Convenience: Saves significant time and resources that would be spent on synthesis and purification.

    • Certificate of Analysis (CoA): A CoA is typically provided, stating the purity and results from various analytical tests, although it may not list all minor impurities.

  • Disadvantages:

    • Unknown Impurities: The synthetic route is often proprietary, making the identity of minor impurities unknown. These could potentially interfere with sensitive biological assays.

    • Cost: For small quantities, it is convenient, but the cost can be prohibitive for large-scale studies.

Final Recommendation:

  • For early-stage screening and exploratory research , a high-purity commercial sample is often the most practical choice, enabling rapid progress.

  • For late-stage drug development, in-depth SAR studies, or when a specific impurity is suspected of causing interference , using a well-characterized, in-house synthesized batch is highly recommended. The ability to control, identify, and understand the complete impurity profile provides an invaluable layer of scientific rigor.

Ultimately, the most robust scientific approach involves a thorough analytical characterization of any sample, whether synthesized or purchased, to ensure that the results obtained are truly attributable to the compound of interest.

References

  • Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses Procedure.
  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

  • MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Verma, S., et al. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • Alfa Chemical. (n.d.). 2 Phenylacetamide /2-Phenylacetamide CAS 103-81-1. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • Shandong Bosi Chemical Co., Ltd. (n.d.). China 2 Phenylacetamide & Lead II Acetate Trihydrate factories. Retrieved from [Link]

  • PMC. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. (n.d.). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Retrieved from [Link]

  • PubMed. (2008, May 15). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Retrieved from [Link]

  • IPA Pharma. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 65645-88-7 | Product Name : 2-Hydroxy-N-methyl-2-phenylacetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

2-(2-methylphenoxy)-N-phenylacetamide is a functionalized organic amide containing a lipophilic phenoxy ether moiety. Unlike simple inorganic salts, this compound possesses high chemical stability and potential aquatic toxicity. It cannot be neutralized via standard acid/base hydrolysis in the laboratory and must never be disposed of down the drain.

Immediate Action Plan:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Non-RCRA Listed (unless specific local formulations apply), but regulated as Hazardous Waste (Toxic/Irritant) .

  • Segregation: Keep separate from strong oxidizers and strong acids to prevent uncontrolled amide hydrolysis or nitration reactions.

Chemical Profile & Hazard Identification

To ensure safe disposal, we must understand the molecule's behavior. This compound combines an aniline derivative (N-phenyl) with a phenolic ether (2-methylphenoxy).

FeatureChemical ImplicationSafety/Disposal Consequence
Amide Linkage High chemical stability.Resists degradation in water; requires incineration for destruction.
Phenoxy Group Lipophilic (fat-soluble).High potential for bioaccumulation; Strict No-Drain Rule .
Physical State Solid (typically crystalline).Dust inhalation hazard; requires particulate control during weighing/transfer.
Hazards (SAR) Irritant (Skin/Eye), Acute Tox (Oral).[1][2][3][4]H302, H315, H319 . Treat as a contact hazard.

Note: SAR (Structure-Activity Relationship) analysis is used here as specific SDS data for this exact research intermediate may vary by synthesis batch.

Personal Protective Equipment (PPE) Matrix

This protocol relies on a Self-Validating System : the PPE is selected not just for "safety," but to specifically counter the permeation properties of organic amides.

PPE ComponentSpecificationRationale (The "Why")
Hand Protection Double Nitrile Gloves (min 5 mil thickness).Amides can permeate thin latex. Double gloving provides a "breakthrough" indicator layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Crystalline solids can generate micro-dust; safety glasses with gaps are insufficient for powder handling.
Respiratory N95 or P100 (if outside fume hood).Prevents inhalation of particulates during solid waste transfer.
Body Lab Coat (Buttoned, Cotton/Poly). Standard barrier against solid contact.

Waste Characterization & Classification

Before disposal, the waste must be characterized to ensure regulatory compliance (EPA/RCRA).

  • RCRA Status: Not P-listed or U-listed by specific chemical name.

  • Characteristic Status: Likely does not meet the definition of Ignitable, Corrosive, or Reactive. However, it must be managed as Toxic due to the bioactive nature of phenoxyacetamides.

  • EPA Waste Code Assignment (Recommendation):

    • If pure substance: Non-Regulated Organic Solid (managed as hazardous).

    • If mixed with solvents: Assign codes based on the solvent (e.g., F003 for Acetone, D001 for Ignitable).

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of 2-(2-methylphenoxy)-N-phenylacetamide, ensuring no step is missed from generation to final handoff.

DisposalWorkflow Start Waste Generation (2-(2-methylphenoxy)-N-phenylacetamide) StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Label: 'Hazardous Waste - Toxic Solid' SolidPath->SolidContainer LiquidSegregation Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidPath->LiquidSegregation SAA Satellite Accumulation Area (Secondary Containment) SolidContainer->SAA LiquidContainer Container: Glass/Poly Carboy Label: 'Hazardous Waste - Toxic Liquid' LiquidSegregation->LiquidContainer LiquidContainer->SAA EHS EHS/Waste Contractor Pickup (Incineration) SAA->EHS < 3 Days after Full

Figure 1: Cradle-to-Grave disposal logic flow for phenoxyacetamide derivatives.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid
  • Preparation: Place the waste container in a fume hood. Ensure the container is compatible (HDPE plastic is preferred for solids).

  • Transfer: Using a disposable spatula, transfer the solid into the waste container. Do not generate dust.[2][3][4][5][6]

  • Decontamination: Wipe the spatula and the neck of the original vessel with a Kimwipe dampened with acetone. Place the Kimwipe and the disposable spatula into the Solid Waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(2-methylphenoxy)-N-phenylacetamide" (Write out full name; do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • Quenching: Ensure no unreacted reagents (like thionyl chloride or acid chlorides used in synthesis) remain. Quench carefully if necessary.

  • Solvent Check: Determine the primary solvent.

    • If Dichloromethane (DCM): Use "Halogenated Waste" container.

    • If Ethyl Acetate/Hexane/Methanol: Use "Non-Halogenated Waste" container.

  • Transfer: Pour into the carboy using a funnel to prevent splashing.

  • Rinsing: Triple rinse the reaction flask with a small volume of the compatible solvent. Add rinsate to the waste container.[7]

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Isolate: Evacuate the immediate area (radius of 3 meters).

  • PPE Up: Don safety goggles, double nitrile gloves, and a lab coat.

  • Containment (Dry Spill):

    • Gently cover the powder with wet paper towels (to prevent dust generation).

    • Scoop the wet material into a bag or wide-mouth jar.

    • Clean the surface with soap and water.[2][3][4][6][8]

  • Containment (Wet Spill):

    • Surround with absorbent pads or vermiculite.

    • Do not use sawdust (potential reaction with oxidizers if present).

    • Collect absorbed material into a hazardous waste bag.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9][10]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).

  • PubChem. Compound Summary: Acetamide Derivatives (General Analog Safety).

Disclaimer: This guide is intended for trained scientific personnel.[9] Always cross-reference with your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your specific vendor.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-methylphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: Why PPE is Crucial

2-(2-methylphenoxy)-N-phenylacetamide belongs to the family of aromatic amides. Compounds in this class are known to present several potential hazards. Based on data from similar molecules, we can anticipate the following risks:

  • Acute Oral Toxicity: Harmful if swallowed[1][2][3][4].

  • Skin Irritation: May cause skin irritation upon direct contact[1][2][3][4].

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation[1][2][3][4][5][6].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[2][3][4].

  • Dermal Absorption: Aromatic amines, as a class, can be readily absorbed through the skin, which could lead to systemic effects[7][8].

Given these potential hazards, a multi-layered approach to PPE is essential to create a protective barrier and minimize exposure.

Core PPE Requirements: A Detailed Breakdown

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 2-(2-methylphenoxy)-N-phenylacetamide.

PPE Component Specification Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.Protects against accidental splashes and airborne particles, which can cause serious eye irritation[1][5][9][10].
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.Prevents skin contact, irritation, and potential dermal absorption of the compound[1][9][10][11].
Body Protection A laboratory coat or chemical-resistant apron. For larger quantities or increased exposure risk, impervious clothing may be necessary.Protects underlying clothing and skin from contamination[1][10][11].
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood, or if aerosol generation is likely.Minimizes the risk of inhaling airborne particles that can cause respiratory irritation[1][9][10][11].

The Logic of PPE Selection: An Experimental Workflow

The level of PPE required is directly proportional to the risk of exposure. The following diagram illustrates a decision-making workflow for selecting the appropriate PPE based on the experimental context.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_levels PPE Level cluster_disposal Waste Disposal start Start: Handling 2-(2-methylphenoxy)-N-phenylacetamide procedure What is the experimental scale and procedure? start->procedure ppe1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat procedure->ppe1 Small scale (<1g) Solution handling in a fume hood ppe2 Enhanced PPE: - Safety Goggles & Face Shield - Double Gloving - Chemical Resistant Apron - Fume Hood Use procedure->ppe2 Larger scale (>1g) Solid handling Potential for dust/aerosol ppe3 Maximum Containment: - Full-face Respirator - Impervious Clothing - Glove Box Use procedure->ppe3 High concentration work Weighing of powder outside of a containment hood disposal Dispose of contaminated PPE and chemical waste according to institutional and local regulations. ppe1->disposal ppe2->disposal ppe3->disposal

Caption: PPE selection workflow for handling 2-(2-methylphenoxy)-N-phenylacetamide.

Step-by-Step Protocols for PPE Use and Disposal

Adherence to proper procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure personal safety.

Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on a clean, properly fitting laboratory coat or apron.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the sleeves of the lab coat.

Doffing PPE
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat/Apron: Remove the lab coat or apron by rolling it inside out, without touching the exterior.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove safety goggles and face shield.

  • Respiratory Protection (if used): Remove the respirator.

  • Final Hand Hygiene: Wash hands again with soap and water.

Disposal Plan

All disposable PPE, including gloves and any contaminated materials, should be placed in a designated, sealed waste container.[9][11] Chemical waste should be disposed of in accordance with institutional and local environmental regulations.[2][9] Contaminated reusable PPE, such as lab coats, should be professionally laundered.

Emergency Preparedness: Immediate Actions

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Always have the Safety Data Sheet for a related compound readily accessible for emergency responders.

By adhering to these comprehensive PPE guidelines, researchers can confidently and safely handle 2-(2-methylphenoxy)-N-phenylacetamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.